Tamra-peg3-NH2
Description
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Properties
Molecular Formula |
C34H44N4O7 |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]acetamide;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H22N2O3.C10H22N2O4/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-10(13)12-3-5-15-7-9-16-8-6-14-4-2-11/h5-14H,1-4H3;2-9,11H2,1H3,(H,12,13) |
InChI Key |
AGMGTJXJIWCIJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCN.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAMRA-PEG3-NH2 for Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-NH2 is a fluorescent labeling reagent that integrates the well-established photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine (NH2) functional group. This molecule is a valuable tool in a variety of life science and drug development applications, primarily for the covalent attachment of a bright, orange-red fluorescent reporter to biomolecules and surfaces.
The core of this reagent is the TAMRA dye, known for its brightness and photostability. The inclusion of a PEG3 linker serves a dual purpose: it enhances the water solubility of the molecule and provides a flexible spacer to minimize potential steric hindrance and unwanted interactions between the dye and the biomolecule to which it is attached. The terminal primary amine is a versatile functional group that can be readily conjugated to various molecules and surfaces through well-established bioconjugation chemistries.
Core Properties and Chemical Structure
This compound is structurally composed of three key functional units: the TAMRA fluorophore, the PEG3 spacer, and the reactive primary amine group.
Caption: Functional components of the this compound molecule.
Quantitative Data Summary
The key quantitative properties of this compound and its closely related derivatives are summarized in the table below. It is important to note that the local environment, including solvent polarity and conjugation to a biomolecule, can influence the precise spectroscopic characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₃₃H₄₀N₄O₇ | [1] |
| Molecular Weight | 604.7 g/mol | [1] |
| Excitation Maximum (λex) | ~546 - 553 nm | [2][3] |
| Emission Maximum (λem) | ~565 - 579 nm | [2] |
| Purity | Typically ≥90-95% (HPLC) | |
| Solubility | Soluble in DMSO, DMF, and Methanol | |
| Appearance | Dark red to brown solid |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of biomolecules or surfaces that have been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The following protocol details a general procedure for conjugating this compound to a protein that has been activated with an NHS ester.
Protocol: Fluorescent Labeling of an NHS-Ester Activated Protein with this compound
Materials:
-
This compound
-
NHS-ester activated protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound solution. A molar ratio of dye to protein between 5:1 and 20:1 is a common starting point for optimization.
-
While gently stirring the protein solution, slowly add the calculated amount of the this compound solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
(Optional) The reaction can be quenched by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 10-15 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~550 nm).
-
Caption: Workflow for protein conjugation with this compound.
Applications in Research and Drug Development
The ability to fluorescently label biomolecules with this compound opens up a wide range of applications:
-
Fluorescence Microscopy: Labeled proteins, peptides, or other molecules can be used to visualize their localization and dynamics within cells.
-
Flow Cytometry: Antibodies or other targeting ligands labeled with this compound can be used for the detection and quantification of specific cell populations.
-
Immunoassays: The bright fluorescence of TAMRA can be utilized in various immunoassay formats, such as fluorescence-linked immunosorbent assays (FLISAs).
-
Drug Delivery: The PEGylated nature of the linker can be advantageous in the development of targeted drug delivery systems, where the fluorescent tag can be used for tracking and imaging of the delivery vehicle.
Example Signaling Pathway Visualization
TAMRA-labeled ligands can be used to study receptor-mediated endocytosis. For instance, a growth factor labeled with this compound can be used to track its binding to a cell surface receptor tyrosine kinase (RTK) and subsequent internalization.
Caption: Visualization of a TAMRA-labeled ligand in a cellular pathway.
References
A Technical Guide to TAMRA-PEG3-NH2 for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5/6-Carboxytetramethylrhodamine (TAMRA) conjugated to a three-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group (NH2). This molecule, hereafter referred to as TAMRA-PEG3-NH2, is a versatile fluorescent labeling reagent with significant applications in biological research and drug development.
Core Concepts
This compound integrates three key functional components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum. Its robust fluorescence allows for sensitive detection in various biological assays.
-
PEG3 (Three-Unit Polyethylene Glycol): A short, hydrophilic, and flexible spacer. The PEG linker enhances the water solubility of the otherwise hydrophobic TAMRA dye and provides spatial separation between the fluorophore and the target molecule. This separation minimizes potential steric hindrance and quenching effects, thereby preserving the biological activity of the conjugated molecule.
-
NH2 (Amine Group): A primary amine that serves as a reactive handle for covalent attachment to various functional groups. Most commonly, it is used to label biomolecules containing carboxylic acids or activated esters, forming a stable amide bond.
Physicochemical and Spectroscopic Properties
Quantitative data for this compound is not always readily available in discrete datasheets. However, its properties can be reliably estimated from its constituent parts and closely related analogs, such as TAMRA-PEG3-COOH and TAMRA-PEG3-Azide. The spectroscopic characteristics are primarily determined by the TAMRA fluorophore.
| Property | Value | Source |
| Molecular Formula | C33H40N4O7 | [1] |
| Molecular Weight | 604.7 g/mol | [1] |
| Appearance | Dark red solid | (Typical for TAMRA derivatives) |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water | [2][3] |
| Excitation Maximum (λex) | ~546 - 553 nm | [2] |
| Emission Maximum (λem) | ~565 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~80,000 - 92,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.3 | (Estimated based on TAMRA) |
| Purity | ≥ 90-95% (via HPLC) |
Note: Spectroscopic properties such as excitation and emission maxima, extinction coefficient, and quantum yield can be influenced by the solvent, pH, and the nature of the conjugated biomolecule. The provided values are based on closely related TAMRA derivatives and should be considered as a reference.
Experimental Protocols
The primary application of this compound is the covalent labeling of molecules containing carboxylic acid groups. This is typically achieved using carbodiimide (B86325) crosslinking chemistry, which activates the carboxyl group to react with the primary amine of this compound.
Protocol: Conjugation of this compound to a Carboxyl-Containing Protein
This protocol outlines a general procedure for labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).
Materials:
-
This compound
-
Protein of interest with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare solutions of EDC and sulfo-NHS in Activation Buffer.
-
-
Activation of Carboxyl Groups on the Protein:
-
Dissolve the protein in Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Add EDC and sulfo-NHS to the protein solution. A 2-5 fold molar excess of EDC and sulfo-NHS over the protein is a good starting point for optimization.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated protein solution. A 10-20 fold molar excess of the TAMRA reagent relative to the protein is a common starting point. The optimal ratio should be determined empirically.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
-
Purification of the Labeled Protein:
-
Remove unconjugated this compound and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein, which will be visibly pink/red.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of TAMRA (~550 nm). The DOL can be calculated using the Beer-Lambert law.
-
Applications in Research and Drug Development
The ability to fluorescently label biomolecules with this compound enables a wide range of applications:
-
Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of labeled proteins, peptides, or other molecules within living or fixed cells.
-
Flow Cytometry: Detect and quantify specific cell populations by labeling cell surface or intracellular targets with TAMRA-conjugated antibodies or ligands.
-
Immunoassays: Develop sensitive fluorescence-based immunoassays, such as Fluorescence-Linked Immunosorbent Assays (FLISAs).
-
Drug Delivery: Track the in vitro and in vivo fate of drug delivery vehicles, such as nanoparticles or liposomes, by conjugating this compound to their surface.
-
Protein-Ligand Interaction Studies: Fluorescently label a binding partner to study interaction kinetics and affinity using techniques like fluorescence polarization or microscale thermophoresis.
Visualizations
Experimental Workflow: Protein Labeling
Caption: Workflow for conjugating this compound to a carboxyl-containing protein.
Signaling Pathway Application: Tracking a Labeled Ligand
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Tamra-peg3-NH2 in Molecular Biology
This technical guide provides a comprehensive overview of this compound, a versatile fluorescent labeling reagent, and its core applications in molecular biology and drug development. We will delve into its chemical properties, detailed experimental protocols, and the principles behind its use in various advanced biological assays.
Core Components and Functionality
This compound is a functionalized fluorophore meticulously designed for bioconjugation. Its structure consists of three essential components that act in synergy:
-
TAMRA (Tetramethylrhodamine) : A bright, photostable, and well-characterized orange-red fluorescent dye.[1] It serves as the reporter moiety, allowing for sensitive visualization and quantification in a wide range of fluorescence-based applications.[1]
-
PEG3 (Three-Unit Polyethylene Glycol) : A short, hydrophilic linker. This flexible spacer enhances the aqueous solubility of the molecule and provides spatial separation between the TAMRA dye and the target biomolecule. This separation is crucial as it minimizes steric hindrance and helps preserve the biological activity of the labeled molecule.
-
NH2 (Amine Group) : A primary amine that serves as the reactive handle for covalent conjugation. This group can be readily coupled to molecules containing accessible carboxylic acid groups (e.g., on proteins or functionalized surfaces) or other amine-reactive chemistries like N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[2]
Data Presentation: Quantitative Properties
The key quantitative properties of the TAMRA fluorophore are summarized in the table below. These spectral characteristics are fundamental for designing experiments and selecting appropriate instrument settings.
| Property | Value | Source |
| Molecular Formula (this compound) | C₃₃H₄₀N₄O₇ | [3] |
| Molecular Weight (this compound) | 604.7 g/mol | [3] |
| Maximum Excitation (λmax) | ~546-555 nm | |
| Maximum Emission (λmax) | ~579-580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000-91,000 cm⁻¹M⁻¹ | |
| Solubility | Soluble in DMSO, DMF, MeOH |
Core Applications in Molecular Biology
The unique architecture of this compound makes it a valuable tool for a multitude of applications in research and drug development.
-
Fluorescent Labeling of Biomolecules : Its primary application is the covalent labeling of biomolecules that possess reactive carboxyl groups, such as the C-terminus or acidic amino acid residues (aspartic acid, glutamic acid) of proteins and peptides. This enables researchers to track, quantify, and visualize these molecules.
-
Fluorescence Resonance Energy Transfer (FRET) : TAMRA is a classic acceptor fluorophore in FRET-based assays, which are used to study molecular interactions and conformational changes in real-time. When a TAMRA-labeled molecule comes into close proximity (1-10 nm) with a donor fluorophore (like 6-FAM), energy is transferred from the donor to TAMRA, resulting in a measurable change in fluorescence signals.
-
Fluorescence Polarization (FP) Assays : FP is a powerful technique used in high-throughput screening (HTS) to study molecular binding events. When a small, TAMRA-labeled molecule tumbles rapidly in solution, it emits depolarized light. Upon binding to a larger molecule, its tumbling slows, and the emitted light becomes more polarized. This change in polarization is used to quantify binding affinity and screen for inhibitors.
-
Cellular Imaging and Tracking : TAMRA-labeled biomolecules, such as cell-penetrating peptides or antibodies, are widely used to monitor cellular uptake, subcellular localization, and intracellular trafficking in living cells via fluorescence microscopy.
-
Drug Delivery and Nanotechnology : The PEG linker can be advantageous in developing drug delivery systems. By labeling nanoparticles or drug carriers with this compound, researchers can visualize and track their biodistribution and cellular uptake.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Protocol 1: Labeling Protein Carboxyl Groups via Carbodiimide Chemistry
This protocol details the conjugation of this compound to a protein's accessible carboxyl groups using the zero-length crosslinkers EDC and NHS. This process activates the carboxyl groups on the protein to form a reactive NHS-ester, which then readily couples with the primary amine of this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free, carboxyl-free buffer (e.g., 0.1 M MES, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in chilled Activation Buffer immediately before use.
-
Dissolve the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Protein Carboxyl Groups:
-
In a microcentrifuge tube, add a 10-fold molar excess of both EDC and Sulfo-NHS to the protein solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxyl groups on the protein, forming a semi-stable Sulfo-NHS ester.
-
-
Conjugation to this compound:
-
Immediately add the this compound stock solution to the activated protein solution. The optimal molar ratio of dye to protein may require optimization, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 2 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15-30 minutes.
-
Remove unconjugated dye and excess reagents by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the visibly colored, labeled protein. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 555 nm and using the Beer-Lambert law.
-
Protocol 2: General Workflow for Fluorescence Polarization (FP) Assay
This protocol outlines a competitive FP assay to screen for inhibitors of a protein-ligand interaction. A TAMRA-labeled peptide (tracer) is used.
Materials:
-
Purified target protein
-
TAMRA-labeled peptide (tracer)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Assay Setup:
-
Prepare solutions of the target protein and the TAMRA-labeled tracer in the Assay Buffer. The final concentration of the protein should be around its Kd for the tracer, and the tracer concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.
-
Add a small volume (e.g., 100 nL) of test compounds or DMSO (as a control) to the wells of the microplate.
-
-
Reaction:
-
Add the target protein solution to the wells containing the test compounds and incubate for 15-30 minutes at room temperature.
-
Add the TAMRA-labeled tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate polarization filters (Excitation: ~540 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
A high mP value indicates that the TAMRA-tracer is bound to the protein.
-
A low mP value indicates that the tracer has been displaced by a competitive inhibitor and is tumbling freely in solution.
-
Calculate the percent inhibition for each compound and determine IC50 values for active hits.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Core components of the this compound molecule.
Caption: Workflow for labeling a protein with this compound.
Caption: Principle of Fluorescence Resonance Energy Transfer (FRET).
Caption: Principle of a competitive Fluorescence Polarization assay.
References
A Technical Guide to TAMRA-PEG3-NH2 for Protein and Nucleic Acid Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of molecular biology, drug discovery, and diagnostics, the precise tracking and visualization of biomolecules are paramount. Fluorescent labeling has emerged as an indispensable tool, and among the vast array of available fluorophores, TAMRA (Tetramethylrhodamine) stands out for its bright signal, high photostability, and versatile conjugation chemistry.[1][2] This technical guide provides a comprehensive overview of TAMRA-PEG3-NH2, a derivative of TAMRA designed to facilitate the efficient and robust labeling of proteins and nucleic acids.
This molecule incorporates three key components: the TAMRA fluorophore for sensitive detection, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine (NH2) group for versatile conjugation to target biomolecules. The inclusion of the PEG linker can improve the bioavailability and stability of the labeled molecule while minimizing the potential for aggregation.[3]
This guide will delve into the chemical and physical properties of this compound, provide detailed protocols for labeling proteins and nucleic acids, and present quantitative data in a clear, tabular format for easy comparison.
Core Components and Functionality
The utility of this compound stems from the synergistic action of its three constituent parts:
-
TAMRA (Tetramethylrhodamine): A well-established fluorophore that emits a bright orange-red fluorescence. It is known for its high fluorescence intensity and resistance to fading upon prolonged exposure to light, making it suitable for a wide range of applications, including fluorescence microscopy and real-time PCR.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker. The PEG moiety increases the water solubility of the otherwise hydrophobic TAMRA dye, which can be advantageous when working with biomolecules in aqueous buffers. It also provides a flexible spacer, physically separating the fluorophore from the labeled biomolecule, which can help to preserve the biological activity of the target and minimize quenching effects.
-
NH2 (Amine): A primary amine group that serves as a versatile reactive handle for conjugation. This amine can be coupled to various functional groups on proteins and nucleic acids, most commonly carboxyl groups, through amide bond formation.
Data Presentation
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C33H40N4O7 | |
| Molecular Weight | 604.7 g/mol | |
| Appearance | Dark red solid | |
| Solubility | Soluble in DMF, DMSO, MeOH |
Spectroscopic Properties
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~565 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 |
Note: Exact spectral characteristics can vary depending on the solvent, pH, and the biomolecule to which the dye is conjugated.
Experimental Protocols
Protein Labeling via EDC/NHS Chemistry
This protocol describes the labeling of a protein's free carboxyl groups (e.g., on aspartic and glutamic acid residues or the C-terminus) with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein of interest
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow all reagents to warm to room temperature before opening vials.
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.
-
-
Protein Preparation:
-
Dissolve the protein in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Ensure the buffer does not contain any primary amines (e.g., Tris) or carboxyl groups that could compete with the reaction.
-
-
Activation of Carboxyl Groups (if labeling protein carboxyls):
-
This step is often performed separately before adding the amine-containing dye. However, for simplicity, a one-pot reaction can also be attempted. For a two-step process, first react the protein with EDC and NHS in Activation Buffer to create a reactive NHS-ester on the protein.
-
-
Conjugation Reaction:
-
For a one-pot reaction, combine the protein solution with a 10-20 fold molar excess of this compound.
-
Add a fresh solution of EDC and NHS to the protein/dye mixture. A common starting point is a 2-5 fold molar excess of EDC/NHS over the amount of this compound.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The optimal reaction time may need to be determined empirically.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from unreacted dye and reagents using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against an appropriate buffer.
-
Nucleic Acid Labeling
Labeling nucleic acids with this compound can be achieved by first introducing a reactive group onto the nucleic acid, such as a carboxyl or NHS-ester group, through enzymatic incorporation of modified nucleotides or solid-phase synthesis. The amine group of this compound can then be coupled to this reactive group.
Protocol: Post-Synthesis Labeling of Amine-Modified Oligonucleotides with an NHS-Ester Crosslinker
This protocol involves a two-step process where an amine-modified oligonucleotide is first reacted with a homobifunctional NHS-ester crosslinker, and then the remaining NHS-ester is reacted with this compound. A more direct approach would be to use a heterobifunctional crosslinker (e.g., carboxyl-to-amine reactive). For the purpose of this guide, we will outline a general strategy. A more common and direct method for labeling oligonucleotides is to use a TAMRA-NHS ester to label an amino-modified oligonucleotide.
Materials:
-
5'- or 3'-Amine-modified oligonucleotide
-
This compound
-
Homobifunctional NHS-ester crosslinker (e.g., BS3)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Ethanol (B145695) (ice-cold, 100%)
-
3 M Sodium Acetate (B1210297) or 5 M Sodium Chloride
-
Purification supplies (e.g., G50 microspin columns, HPLC)
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of approximately 100-500 µM.
-
-
Activation with Crosslinker:
-
Dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add a 5-10 fold molar excess of the crosslinker to the oligonucleotide solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
Purify the activated oligonucleotide using a desalting column or ethanol precipitation to remove the unreacted crosslinker.
-
-
Conjugation with this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add a 5-10 fold molar excess of the this compound solution to the activated oligonucleotide.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted dye using ethanol precipitation or a G50 microspin column. For high purity, HPLC is recommended.
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix and incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the nucleic acid. Wash the pellet with cold 70% ethanol and resuspend in a suitable buffer.
-
Visualizations
Caption: Workflow for labeling protein carboxyl groups with this compound.
Caption: General workflow for labeling amine-modified nucleic acids.
Conclusion
This compound is a highly effective and versatile fluorescent probe for the labeling of proteins and nucleic acids. Its bright and photostable TAMRA fluorophore, coupled with a solubility-enhancing and sterically favorable PEG linker, makes it an excellent choice for a multitude of research, diagnostic, and therapeutic development applications. The terminal primary amine provides a convenient attachment point for a variety of conjugation chemistries, allowing for the robust and specific labeling of diverse biomolecules. By following the detailed protocols and understanding the fundamental properties outlined in this guide, researchers can confidently incorporate this compound into their experimental workflows to achieve sensitive and reliable fluorescence-based detection.
References
TAMRA-PEG3-NH2 Fluorescent Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-NH2 is a fluorescent labeling reagent that merges the robust photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the practical advantages of a polyethylene (B3416737) glycol (PEG) spacer. This molecule is an indispensable tool in a wide array of life science and drug development applications, primarily for the covalent labeling of biomolecules. The TAMRA component emits a bright, orange-red fluorescence, ensuring sensitive detection in various biological assays. The hydrophilic, three-unit PEG spacer enhances water solubility and provides a flexible linker that minimizes steric hindrance, thereby preserving the biological activity of the labeled molecule. The terminal primary amine (-NH2) group serves as a versatile reactive handle for conjugation to molecules containing accessible carboxylic acids or other amine-reactive functional groups.
Core Features and Physicochemical Properties
This compound is structurally composed of three key moieties: the TAMRA fluorophore, a three-unit PEG spacer, and a terminal primary amine. This combination makes it a highly efficient tool for attaching a bright, photostable fluorescent label to a variety of target molecules.
Below is a summary of the key physicochemical and spectroscopic properties of this compound and its closely related derivatives. It is important to note that the local environment, including solvent polarity and conjugation to a biomolecule, can influence the precise spectroscopic characteristics.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C33H40N4O7 | [1] |
| Molecular Weight | 604.7 g/mol | [1] |
| Appearance | Dark red solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol | [2] |
| Excitation Maximum (λex) | ~553 nm | [3] |
| Emission Maximum (λem) | ~575 nm | [3] |
| Molar Extinction Coefficient (ε) | ≥ 16,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Fluorescence Lifetime (τ) | ~2.26 ns (in water) | |
| Purity | Typically ≥95% (HPLC) |
Note: Some values are for closely related TAMRA derivatives and should be considered as approximate values for this compound.
Key Applications
The ability to covalently attach this compound to biomolecules opens up a vast range of applications in biological research and drug development:
-
Fluorescence Microscopy: Labeled proteins, antibodies, or other molecules can be used to visualize their subcellular localization and dynamic processes within live or fixed cells.
-
Flow Cytometry: Antibodies or other cell-surface binding ligands conjugated to this compound are used for the identification, quantification, and sorting of specific cell populations.
-
Bioconjugation: The primary amine group allows for straightforward conjugation to proteins, peptides, nucleic acids, and other biomolecules through various chemical reactions.
-
Drug Delivery and Nanoparticle Tracking: By labeling nanoparticles or drug delivery vehicles with this compound, researchers can monitor their cellular uptake, intracellular trafficking, and biodistribution.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein using EDC/NHS Chemistry
This protocol outlines a general procedure for labeling a protein with accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid) with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 20 mM MES, 150 mM NaCl, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: MES buffer or similar at pH 5.5-6.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare fresh stock solutions of EDC and NHS in reaction buffer or water immediately before use.
-
Prepare the protein solution in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
-
Activation of Protein Carboxylic Acids:
-
In a microcentrifuge tube, mix the protein solution with a molar excess of EDC and NHS. A typical molar ratio is 1:10:25 (Protein:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an amine-reactive NHS ester.
-
-
Conjugation to this compound:
-
Add the this compound stock solution to the activated protein solution. The molar ratio of the dye to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point could be a 5 to 20-fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming unreacted NHS-esters. Incubate for 15-30 minutes.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and excess reagents by passing the reaction mixture through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein, which will be visibly pink/red.
-
Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~553 nm (for TAMRA).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 553 nm and using the Beer-Lambert law.
-
Protocol 2: Cellular Uptake Assay by Flow Cytometry
This protocol allows for the quantification of the uptake of a this compound-labeled molecule (e.g., a protein or nanoparticle) by cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound labeled molecule
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Treatment with Labeled Molecule:
-
Prepare serial dilutions of the TAMRA-labeled molecule in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the labeled molecule. Include an untreated cell sample as a negative control.
-
Incubate for the desired time period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS to remove any non-internalized labeled molecules.
-
For adherent cells, harvest by trypsinization.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer equipped with a laser and filter set appropriate for TAMRA (e.g., 561 nm laser and a 582/15 bandpass filter).
-
Gate the live cell population based on forward and side scatter.
-
Quantify the mean fluorescence intensity of the TAMRA signal in the gated population to determine the extent of uptake.
-
Mandatory Visualizations
Caption: Workflow for protein labeling with this compound.
Caption: Workflow for cellular imaging using a TAMRA-labeled molecule.
References
Tamra-peg3-NH2: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Tamra-peg3-NH2, a fluorescent labeling reagent. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information from structurally similar molecules, such as Tamra-peg3-COOH and Tamra-peg3-Azide, along with established principles for fluorescent dyes, polyethylene (B3416737) glycol (PEG) linkers, and primary amines.
Core Concepts
This compound consists of three key components that dictate its chemical and physical properties:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorophore known for its relative photostability. Its fluorescence can be influenced by environmental factors such as solvent polarity and pH, although it is generally considered to be pH-insensitive in the physiological range.[1][2]
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic linker that enhances the aqueous solubility of the molecule.[3][4] The PEG chain also provides a flexible spacer, minimizing steric hindrance when conjugated to other molecules.
-
NH2 (Primary Amine): A reactive functional group that can be conjugated to various electrophiles, such as activated esters (e.g., NHS esters), to form stable amide bonds.[5] The reactivity of the primary amine is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 7.2-9.5).
Solubility Profile
While precise quantitative solubility data for this compound is not widely published, a qualitative solubility profile can be inferred from its constituent parts and data on analogous compounds.
Table 1: Qualitative Solubility of this compound and Analogs
| Solvent | Solubility | Rationale and Remarks |
| Dimethyl Sulfoxide (DMSO) | Good | The TAMRA fluorophore and PEG linker contribute to good solubility in polar aprotic solvents like DMSO. This is a recommended solvent for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | Good | Similar to DMSO, DMF is an effective solvent for dissolving the TAMRA moiety and the overall molecule. It is also suitable for preparing stock solutions. |
| Alcohols (e.g., Methanol, Ethanol) | Good | Alcohols are generally good solvents for rhodamine dyes and PEGylated compounds. |
| Water / Aqueous Buffers | Sparingly Soluble to Soluble | The PEG3 linker significantly enhances water solubility compared to the parent TAMRA dye. Solubility in aqueous buffers is pH-dependent; at pH values below the pKa of the amine group, the resulting ammonium (B1175870) salt will have increased water solubility. Conversely, in basic conditions, the free amine may be less soluble. |
Experimental Protocol: General Method for Determining Aqueous Solubility (Kinetic Assay)
This protocol provides a general method for assessing the kinetic aqueous solubility of a fluorescent compound like this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent for spectrophotometric analysis)
-
Multichannel pipettor
-
Plate reader with spectrophotometric capabilities (for turbidimetric or UV absorption measurement) or nephelometer.
-
Incubator
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a high concentration (e.g., 10 mM).
-
Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: To each well containing the DMSO solution, add a fixed volume of PBS (pH 7.4) to achieve the final desired compound concentrations and a final DMSO concentration of typically ≤5%.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1.5-2 hours) with gentle shaking.
-
Measurement:
-
Turbidimetric Method: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect light scattering from any precipitate. The lowest concentration at which a significant increase in scattering is observed is the kinetic solubility limit.
-
UV/Vis Spectroscopy Method: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the λmax of TAMRA (~541-553 nm). Determine the concentration from a standard curve prepared in a DMSO/buffer mixture.
-
Workflow for Aqueous Solubility Determination
Caption: General workflow for determining the kinetic aqueous solubility of a fluorescent compound.
Stability Profile
The stability of this compound is influenced by temperature, light, and pH, affecting both the TAMRA fluorophore and the PEG-amine linker.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation | Rationale and Remarks |
| Solid Form Storage | Store at -20°C in a desiccated, dark environment. | Protects from degradation due to temperature, moisture, and light. |
| Stock Solution Storage (in anhydrous DMSO/DMF) | Aliquot and store at -20°C for short-term or -80°C for long-term. Protect from light. | Minimizes freeze-thaw cycles and prevents degradation from light and hydrolysis. |
| Aqueous Solution Storage | Prepare fresh for each use. Avoid long-term storage. | The PEG linker can be susceptible to hydrolysis, especially at non-neutral pH. The amine group can also be reactive. |
| pH Stability | Use in buffers within a pH range of approximately 6.5-8.5 for optimal fluorescence and stability. | The TAMRA fluorophore is generally stable in this range. Extreme pH values can affect the fluorescence and the stability of the PEG linker. The reactivity of the primary amine is also pH-dependent. |
| Photostability | Minimize exposure to light for both solid and solutions. Use amber vials or foil wrapping. | Like most fluorophores, TAMRA can undergo photobleaching upon prolonged exposure to light. |
Experimental Protocol: General Method for Assessing pH Stability
This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.
Materials:
-
This compound stock solution in DMSO
-
A series of buffers with varying pH values (e.g., pH 4, 7.4, 9)
-
Fluorometer or fluorescence plate reader
-
HPLC system with a fluorescence detector
-
Incubator
Procedure:
-
Sample Preparation: Dilute the this compound stock solution into each of the different pH buffers to a final, consistent concentration.
-
Initial Measurement (T=0): Immediately after preparation, measure the fluorescence intensity of each sample using a fluorometer (Excitation ~541-553 nm, Emission ~567-580 nm). Also, inject a sample from each pH condition onto an HPLC to obtain an initial purity profile.
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., 37°C) in the dark.
-
Time-Point Measurements: At various time points (e.g., 1, 4, 8, 24 hours), remove an aliquot from each pH condition and repeat the fluorescence intensity measurement and HPLC analysis.
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each pH. A significant decrease in intensity indicates degradation of the fluorophore.
-
Analyze the HPLC chromatograms to quantify the percentage of the parent this compound peak remaining over time. The appearance of new peaks indicates degradation products.
-
Factors Affecting this compound Stability
Caption: Key environmental factors influencing the stability of this compound.
Conclusion
This compound is a valuable fluorescent labeling reagent with good solubility in common organic solvents and moderate, PEG-enhanced solubility in aqueous solutions. For optimal performance and reproducibility, it is crucial to handle and store the compound under controlled conditions. The primary amine offers a versatile point of conjugation, with its reactivity being pH-dependent. The TAMRA fluorophore provides a strong and relatively stable signal, but protection from light and extreme pH is recommended to ensure the integrity of the molecule. The experimental protocols provided in this guide offer a framework for researchers to assess the solubility and stability of this compound in their specific experimental setups.
References
Methodological & Application
Application Notes: TAMRA-PEG3-NH2 Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique for elucidating biological function, enabling researchers to visualize, track, and quantify proteins in a multitude of experimental settings. Tetramethylrhodamine (TAMRA) is a robust and widely used rhodamine-derived fluorophore, recognized for its bright orange-red fluorescence and photostability.[1][2] This document provides a detailed protocol for labeling proteins using TAMRA-PEG3-NH2 , a specialized probe designed for covalent attachment to carboxyl groups on a target protein.
The this compound molecule features three key components:
-
TAMRA Fluorophore : Provides a strong fluorescence signal with excitation and emission maxima around 555 nm and 580 nm, respectively.[1]
-
PEG3 Spacer : A three-unit polyethylene (B3416737) glycol linker that enhances the hydrophilicity of the dye, reduces the potential for aggregation, and minimizes steric hindrance between the dye and the protein, preserving biological activity.[3]
-
Amine (NH2) Group : A terminal primary amine that serves as the reactive site for conjugation.
This reagent facilitates the labeling of a protein's carboxylic acid residues (aspartic acid, glutamic acid, and the C-terminus) through a two-step reaction mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] The resulting TAMRA-labeled proteins are valuable tools for a wide range of applications, including fluorescence microscopy, live-cell imaging, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET)-based assays.
Principle of Reaction
The conjugation of this compound to a protein's carboxyl groups is achieved via a two-step carbodiimide-mediated reaction. This approach offers greater control and efficiency compared to a single-step reaction.
-
Activation Step : EDC reacts with the protein's carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate. The addition of Sulfo-NHS displaces the O-acylisourea group to form a more stable, amine-reactive Sulfo-NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.7-6.0) and in buffers free of extraneous amines and carboxylates.
-
Conjugation Step : The primary amine of the this compound molecule nucleophilically attacks the semi-stable Sulfo-NHS ester, resulting in the formation of a stable amide bond and the release of the Sulfo-NHS leaving group. This reaction is most efficient at a physiological to slightly alkaline pH (7.2-8.0).
Quantitative Data Summary
Successful protein labeling requires an understanding of the fluorophore's properties and a method to quantify the extent of labeling.
Table 1: Spectroscopic Properties of TAMRA.
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |
| Recommended Quencher | Dabcyl | |
Table 2: Example Data for Labeling Efficiency. This table provides representative data for cell surface protein labeling, which can be adapted for in-solution protein characterization using fluorescence spectroscopy.
| Dye Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (A.U.) |
|---|---|---|
| 1 | 30 | 1500 ± 120 |
| 5 | 30 | 4500 ± 350 |
| 10 | 30 | 8200 ± 600 |
Data adapted from a cell-based labeling protocol and is for illustrative purposes.
Table 3: Calculation of Degree of Labeling (DOL). The DOL, or the average number of dye molecules per protein molecule, can be estimated using absorbance spectroscopy.
| Step | Description | Formula |
| 1 | Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the dye's max absorbance, ~555 nm (Aₘₐₓ). | - |
| 2 | Calculate the protein concentration. A correction factor (CF) is used to account for the dye's absorbance at 280 nm. For TAMRA, this is approximately 0.36. | Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein |
| 3 | Calculate the dye concentration using the Beer-Lambert law. | Dye Conc. (M) = Aₘₐₓ / ε_dye |
| 4 | Calculate the DOL. | DOL = Dye Conc. (M) / Protein Conc. (M) |
| Note: For more accurate protein concentration, a BCA or Bradford protein assay is recommended as an alternative to A₂₈₀ measurements. |
Experimental Protocols
This protocol details the procedure for labeling a protein with this compound. It is essential to optimize the molar ratios of EDC, Sulfo-NHS, and dye to the protein to achieve the desired DOL without causing protein precipitation or loss of function.
Materials and Reagents
-
Protein of Interest : Purified and at a known concentration (typically 1-10 mg/mL).
-
This compound : Amine-functionalized dye.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) .
-
Sulfo-NHS (N-hydroxysulfosuccinimide) .
-
Activation Buffer : 2-(N-morpholino)ethanesulfonic acid (MES) buffer, 0.1 M, pH 4.7-6.0.
-
Reaction Buffer : Phosphate-buffered saline (PBS), pH 7.2-7.5. Do not use buffers containing primary amines (e.g., Tris).
-
Quenching Buffer (Optional) : 1 M Tris-HCl, pH 8.0; or 1 M Hydroxylamine, pH 8.5.
-
Solvent : Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification : Desalting column (e.g., Sephadex G-25) or spin columns.
Protocol Steps
Step 1: Reagent Preparation
-
Protein Solution : Prepare the protein in ice-cold Activation Buffer (e.g., 0.1 M MES, pH 6.0). Ensure the buffer does not contain any primary amines or carboxylates.
-
This compound Stock : Prepare a 10 mg/mL stock solution in anhydrous DMSO. This should be prepared fresh.
-
EDC Stock : Prepare a 10 mg/mL solution in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in water.
-
Sulfo-NHS Stock : Prepare a 10 mg/mL solution in Activation Buffer immediately before use.
Step 2: Activation of Protein Carboxyl Groups
-
Determine the required amounts of EDC and Sulfo-NHS. A 10- to 50-fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point.
-
Add the calculated volume of EDC stock solution to the protein solution. Mix gently.
-
Immediately add the calculated volume of Sulfo-NHS stock solution. Mix gently.
-
Incubate the reaction for 15 minutes at room temperature.
Step 3: Conjugation with this compound
-
Add the this compound stock solution to the activated protein. A 10- to 20-fold molar excess of dye over protein is recommended, but this should be optimized.
-
For optimal conjugation, the pH should be raised to 7.2-7.5. This can be achieved by adding a small amount of 1 M PBS (pH 7.5) or by performing a rapid buffer exchange.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking is recommended.
Step 4: Quenching the Reaction (Optional)
-
To stop the labeling reaction, add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any unreacted Sulfo-NHS esters and consumes unreacted dye if it is an NHS-ester form (not applicable here, but good practice).
Step 5: Purification of Labeled Protein
-
Separate the TAMRA-labeled protein from unreacted dye and reaction byproducts.
-
Gel Filtration : Apply the reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while smaller molecules like free dye will be retained longer.
-
Spin Columns : For smaller sample volumes, spin desalting columns offer a rapid and efficient method for purification. Follow the manufacturer's protocol.
Step 6: Characterization and Storage
-
Measure the absorbance of the purified conjugate at 280 nm and ~555 nm to determine the protein concentration and calculate the Degree of Labeling (see Table 3).
-
Store the purified conjugate at 4°C for short-term use, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to 50%) and store in aliquots at -20°C or -80°C.
Application Example: Probing a Signaling Pathway
A TAMRA-labeled protein, such as a growth factor or an antibody, can be used as a probe to study cellular signaling pathways. For instance, a TAMRA-labeled ligand can be incubated with live cells to visualize its binding to a specific cell surface receptor. Subsequent downstream events, such as receptor internalization or the activation of intracellular signaling cascades, can then be monitored using fluorescence microscopy.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (Low DOL) | - Inactive EDC/Sulfo-NHS due to hydrolysis.- Insufficient molar excess of reagents.- Incorrect buffer pH during activation or conjugation.- Protein has few accessible carboxyl groups. | - Prepare EDC and Sulfo-NHS solutions fresh immediately before use.- Increase the molar ratio of EDC, Sulfo-NHS, and/or dye.- Verify buffer pH is 4.7-6.0 for activation and 7.2-8.0 for conjugation.- Consider an alternative labeling strategy (e.g., labeling primary amines with a TAMRA-NHS ester). |
| Protein Precipitation | - High DOL can increase hydrophobicity.- Protein is unstable at the reaction pH.- High concentration of organic solvent (DMSO). | - Reduce the molar ratio of dye to protein.- Perform a pilot experiment to test protein stability at different pH values.- Ensure the final concentration of DMSO is low (typically <10% v/v). |
| High Background Fluorescence | - Incomplete removal of free dye. | - Repeat the purification step or use a column with a longer bed height for better separation. |
| Loss of Protein Activity | - Labeling occurred at a critical residue in the active site.- Protein denaturation during the labeling process. | - Reduce the DOL to favor labeling of more accessible, less critical residues.- Perform the reaction at 4°C, although this will increase the required incubation time. |
References
Application Notes and Protocols for Tamra-peg3-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the conjugation of Tamra-peg3-NH2, a fluorescent labeling reagent, to molecules containing carboxylic acid groups. 5-Carboxytetramethylrhodamine (TAMRA) is a bright rhodamine-based fluorophore, and the integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation. The terminal primary amine (-NH2) on the PEG spacer allows for its covalent attachment to activated carboxyl groups, most commonly through the formation of a stable amide bond. This process is widely utilized in biological research and drug development to fluorescently label proteins, antibodies, nanoparticles, and other macromolecules for visualization and tracking in various assays.[1][2]
The most common and efficient method for conjugating an amine-containing molecule like this compound to a carboxyl-containing molecule is through a two-step carbodiimide-mediated reaction. This involves the activation of the carboxyl group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).[2][3] The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester. This activated molecule can then efficiently react with the primary amine of this compound to form a stable amide linkage.[4]
Data Presentation: Quantitative Parameters for Conjugation
The following table summarizes key quantitative parameters for the successful conjugation of this compound to carboxyl-containing molecules using EDC/NHS chemistry. Optimization may be required for specific applications.
| Parameter | Value | Source |
| Activation Step pH | 4.7 - 6.0 | |
| Coupling Step pH | 7.2 - 8.5 | |
| Molar Ratio (EDC:Carboxyl) | 1.5:1 to 10:1 | |
| Molar Ratio (NHS:Carboxyl) | 1.5:1 to 25:1 | |
| Molar Ratio (this compound:Carboxyl) | 10:1 to 20:1 (starting point for proteins) | |
| Activation Incubation Time | 15 - 30 minutes | |
| Coupling Incubation Time | 1 - 4 hours at room temperature or overnight at 4°C | |
| Quenching Agent Concentration | 50 - 100 mM (Tris or Glycine) |
Experimental Protocols
Materials and Reagents
-
Molecule with a carboxyl group (e.g., protein, nanoparticle)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine (B1666218), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing, HPLC)
Protocol 1: Two-Step Conjugation of this compound to a Carboxyl-Containing Molecule
This protocol is designed to minimize unwanted cross-linking of the target molecule.
Step 1: Activation of the Carboxyl Group
-
Dissolve your carboxyl-containing molecule in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC and NHS in high-purity water or DMSO immediately before use (e.g., 100 mM EDC and 250 mM NHS).
-
Add the EDC solution to the carboxyl-containing molecule solution to achieve the desired molar excess (e.g., 10-fold molar excess over the carboxyl groups). Mix gently.
-
Immediately add the NHS solution to the reaction mixture to achieve the desired molar excess (e.g., 25-fold molar excess over the carboxyl groups).
-
Incubate the reaction for 15-30 minutes at room temperature.
Optional (Recommended): To prevent EDC from reacting with your amine-containing this compound, remove excess EDC and NHS byproducts using a desalting column equilibrated with MES buffer (pH 6.0).
Step 2: Conjugation with this compound
-
Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Adjust the pH of the activated molecule solution to 7.2-8.5 by adding Coupling Buffer.
-
Add the this compound stock solution to the activated molecule solution. The molar ratio of this compound to the target molecule will need to be optimized for your specific application, but a 10:1 to 20:1 molar excess of the dye is a common starting point for proteins.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
Step 3: Quenching the Reaction (Optional)
-
To stop the conjugation reaction, add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Protocol 2: Purification of the Tamra-peg3-Conjugate
It is crucial to remove unconjugated this compound and reaction byproducts.
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger conjugate from smaller, unconjugated dye molecules.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will typically elute first in the void volume and will be visibly colored.
-
-
Dialysis: This method is suitable for large molecules like proteins.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that will retain the conjugate but allow the free dye to diffuse out.
-
Dialyze against a large volume of an appropriate buffer (e.g., PBS) at 4°C with several buffer changes over 24-48 hours.
-
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used for high-purity purification of labeled peptides and other smaller molecules.
Protocol 3: Characterization of the Conjugate
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each target molecule, can be determined using spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the maximum absorbance of TAMRA (~555 nm).
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. The correction factor (CF) for TAMRA is approximately 0.3.
-
Corrected A280 = A280 - (Amax * CF)
-
-
Calculate the molar concentration of the protein using its extinction coefficient at 280 nm.
-
Calculate the molar concentration of the TAMRA dye using its molar extinction coefficient (~91,000 cm⁻¹M⁻¹ at ~546 nm in DMF or DMSO).
-
DOL = (molar concentration of dye) / (molar concentration of protein)
Mandatory Visualization
Caption: Workflow for this compound conjugation.
Caption: NHS-ester amine coupling reaction mechanism.
References
Application Notes and Protocols for Labeling Primary Amines with TAMRA-PEG3-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins, peptides, and other molecules in complex biological systems. Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore that emits in the orange-red spectrum, making it a popular choice for fluorescent labeling.
This document provides detailed application notes and protocols for the use of TAMRA-PEG3-NHS Ester for the covalent labeling of primary amines. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the dye and provides a flexible linker, minimizing steric hindrance and potential interference with the biomolecule's function. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) under mild conditions to form a stable amide bond.
Note on "Tamra-peg3-NH2": The user's query specified "this compound". It is important to clarify that an amine group (-NH2) is not reactive towards other primary amines. For labeling primary amines, an amine-reactive derivative such as an NHS ester is required. Therefore, these application notes are based on the use of Tamra-peg3-NHS Ester .
Applications
TAMRA-labeled biomolecules are versatile tools with a wide range of applications in research and drug development:
-
Fluorescence Microscopy: Visualize the subcellular localization and trafficking of proteins of interest in live or fixed cells.
-
Flow Cytometry: Identify and quantify specific cell populations by labeling cell surface proteins with TAMRA-conjugated antibodies.
-
Protein-Protein Interaction Studies: Utilize Förster Resonance Energy Transfer (FRET) by pairing TAMRA (as an acceptor) with a suitable donor fluorophore to study molecular interactions.
-
Drug Delivery and Pharmacokinetics: Track the biodistribution and cellular uptake of therapeutic proteins or drug delivery vehicles.[1]
-
Immunoassays: Develop sensitive fluorescence-based detection methods, such as fluorescent ELISAs.[1]
Advantages of the PEG3 Spacer
The incorporation of a PEG spacer between the TAMRA fluorophore and the NHS ester provides several key advantages:
-
Improved Solubility: The hydrophilic nature of the PEG spacer increases the overall water solubility of the labeling reagent and the resulting conjugate, which is particularly beneficial for hydrophobic dyes like TAMRA.
-
Reduced Steric Hindrance: The flexible PEG linker extends the fluorophore away from the surface of the biomolecule, minimizing potential interference with its biological activity, such as antibody-antigen binding.
-
Minimized Non-Specific Binding: The PEG spacer can help to reduce non-specific interactions of the labeled protein with other molecules or surfaces.
-
Enhanced Bioavailability: In in-vivo applications, PEGylation can increase the hydrodynamic radius of the labeled molecule, potentially leading to a longer circulation half-life.
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties of TAMRA-PEG3-NHS Ester
| Property | Value |
| Molecular Weight | ~730.76 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |
| Recommended Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Primary Amines (-NH2) |
Table 2: Typical Parameters for Protein Labeling with TAMRA-NHS Ester
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to higher labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | The optimal ratio should be determined empirically for each protein. |
| Reaction pH | 8.0 - 9.0 | A slightly alkaline pH is required for efficient reaction with primary amines. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS (amine-free) | Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Reaction Time | 1 - 2 hours at room temperature | Can be performed overnight at 4°C. |
| Expected Degree of Labeling (DOL) | 2 - 6 | Excessive labeling can lead to fluorescence quenching and protein aggregation. |
Experimental Protocols
Protocol 1: Labeling a Protein with TAMRA-PEG3-NHS Ester
This protocol provides a general procedure for labeling a protein with TAMRA-PEG3-NHS Ester. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
TAMRA-PEG3-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the TAMRA-PEG3-NHS Ester Stock Solution:
-
Allow the vial of TAMRA-PEG3-NHS Ester to warm to room temperature before opening.
-
Immediately before use, dissolve the TAMRA-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the volume of the TAMRA-PEG3-NHS Ester stock solution required to achieve the desired dye-to-protein molar ratio (a 10-20 fold molar excess is a good starting point).
-
Slowly add the TAMRA-PEG3-NHS Ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
(Optional) Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purify the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored band to elute).
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For TAMRA, the CF is approximately 0.3.[2]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of TAMRA at its λ_max (~90,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
References
Application Notes and Protocols for TAMRA-PEG3-NH2 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-NH2 is a fluorescent labeling reagent featuring a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore.[1][2] This molecule is engineered with a three-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances its water solubility and provides a flexible linker to minimize steric hindrance when conjugated to biomolecules.[1][3] The terminal primary amine (-NH2) group allows for versatile conjugation to a variety of molecules, making it a valuable tool for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[4] Its primary application lies in the covalent labeling of biomolecules to visualize their localization and dynamics within cells.
Physicochemical and Spectroscopic Properties
The properties of the TAMRA fluorophore are largely retained in the this compound conjugate. These characteristics are ideal for use with standard fluorescence detection systems.
| Property | Value | Reference(s) |
| Molecular Formula | C33H40N4O7 | |
| Molecular Weight | 604.7 g/mol | |
| Appearance | Dark red to brown solid | |
| Solubility | Soluble in DMSO, DMF, and Methanol | |
| Excitation Maximum (λex) | ~546 - 555 nm | |
| Emission Maximum (λem) | ~565 - 581 nm | |
| Extinction Coefficient (ε) | ~80,000 - 92,000 cm⁻¹M⁻¹ | |
| Purity | Typically ≥ 90-95% (HPLC) |
Applications in Fluorescence Microscopy
This compound is a versatile tool for a range of fluorescence microscopy applications, including:
-
Immunofluorescence: Labeling primary or secondary antibodies to visualize the distribution of specific proteins within fixed and permeabilized cells.
-
Live-Cell Imaging: Tracking the movement and localization of labeled proteins or other molecules in real-time.
-
Förster Resonance Energy Transfer (FRET): TAMRA can be used as a FRET acceptor when paired with a suitable donor fluorophore to study molecular interactions.
-
Labeling of Biomolecules: Its amine-reactive nature allows for the labeling of various molecules for visualization, including proteins, peptides, and oligonucleotides.
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol describes a general method for labeling proteins with primary amines using this compound after its conversion to an NHS ester.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a 1.5-fold molar excess of both EDC and Sulfo-NHS in the Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature in the dark to form the NHS-activated ester.
-
-
Conjugation to Protein:
-
Add the activated TAMRA-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is a common starting point, but this should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to stop the reaction.
-
Purify the labeled protein using a desalting column or dialysis to remove excess, unreacted dye.
-
Protocol 2: Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of a TAMRA-labeled antibody for staining fixed cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
TAMRA-labeled primary or secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate cells with Blocking Buffer for 30-60 minutes to reduce non-specific binding.
-
-
Antibody Staining:
-
Dilute the TAMRA-labeled antibody in Blocking Buffer.
-
Incubate cells with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI or Hoechst for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
Mount the coverslip on a microscope slide with mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for TAMRA and the nuclear stain.
-
Visualizations
Caption: Workflow for labeling biomolecules with this compound.
Caption: Workflow for immunofluorescence staining.
References
Tamra-peg3-NH2 in Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tamra-peg3-NH2 in flow cytometry. Tamra (Tetramethylrhodamine) is a bright, photostable orange-red fluorescent dye widely utilized for labeling biomolecules. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, while the terminal primary amine (-NH2) allows for versatile conjugation to a variety of molecules. This makes this compound a valuable tool for tracking cells, quantifying cellular uptake, and studying biomolecular interactions using flow cytometry.
Core Concepts and Applications
This compound is a fluorescent labeling reagent that, once conjugated to a molecule of interest (e.g., a peptide, antibody, or nanoparticle), allows for the detection and quantification of that molecule's interaction with cells via flow cytometry. The fundamental principle lies in the highly sensitive detection of the TAMRA fluorophore by the flow cytometer's lasers and detectors.
Key applications in flow cytometry include:
-
Cellular Uptake Studies: Quantifying the internalization of labeled peptides, proteins, or nanoparticles into cells. This is critical in drug delivery research to assess the efficiency of novel therapeutic carriers.
-
Receptor Binding Assays: Studying the binding of a labeled ligand to its cell surface receptor.
-
Cell Tracking: Following the fate of labeled cells in a mixed population or over time.
-
Immunophenotyping: Although less common for direct antibody conjugation (pre-labeled antibodies are readily available), this compound can be used to label antibodies for specific custom panels.
Quantitative Data Summary
The following tables summarize key quantitative data for TAMRA and provide representative data from flow cytometry experiments using TAMRA-labeled molecules.
Table 1: Spectroscopic Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm[1] |
| Emission Maximum (λem) | ~580 nm[1] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹[1] |
| Recommended Laser | 561 nm[2] |
| Common Emission Filter | 585/42 nm[2] |
Table 2: Representative Data from Cellular Uptake of a TAMRA-Labeled Peptide
This table illustrates the relationship between the concentration of a TAMRA-labeled peptide, incubation time, and the resulting fluorescence signal as measured by flow cytometry.
| Concentration of TAMRA-Peptide (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (MFI) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1500 ± 120 | 85 ± 5 |
| 5 | 15 | 2800 ± 210 | 92 ± 4 |
| 5 | 30 | 4500 ± 350 | 98 ± 2 |
| 5 | 60 | 4800 ± 400 | 99 ± 1 |
| 10 | 30 | 8200 ± 600 | >99 |
Experimental Protocols
Protocol 1: General Bioconjugation of this compound to a Carboxylic Acid-Containing Molecule
This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group (e.g., a protein with accessible aspartic or glutamic acid residues, or a nanoparticle with a carboxylated surface) using EDC/NHS chemistry.
Materials:
-
This compound
-
Molecule of interest with a carboxylic acid group
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Anhydrous Dimethylsulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, mix the carboxylic acid-containing molecule with a molar excess of EDC and NHS. A typical molar ratio is 1:2:5 (Molecule:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to this compound:
-
Add the this compound solution to the activated molecule solution. The molar ratio of this compound to the molecule will need to be optimized, but a starting point of 10:1 (dye:molecule) is common.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction. Incubate for 15-30 minutes.
-
Purify the conjugate from unconjugated dye and other reagents using a size-exclusion chromatography column.
-
Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
-
Protocol 2: Cellular Uptake Assay Using a TAMRA-Labeled Molecule and Flow Cytometry
This protocol provides a method for quantifying the internalization of a TAMRA-labeled molecule (e.g., a peptide or nanoparticle) by a cell population.
Materials:
-
Cells of interest in suspension
-
Complete cell culture medium
-
TAMRA-labeled molecule of interest
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA or 2% FBS)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer equipped with a 561 nm laser
Procedure:
-
Cell Preparation:
-
For suspension cells, count and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
For adherent cells, seed them in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
-
Incubation with TAMRA-Labeled Molecule:
-
Add the TAMRA-labeled molecule to the cells at the desired final concentrations. Include an untreated cell sample as a negative control.
-
Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Harvesting and Staining:
-
For suspension cells, transfer the cell suspension to microcentrifuge tubes.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer to microcentrifuge tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with ice-cold PBS to remove any non-internalized labeled molecules.
-
Resuspend the cells in 100 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide to distinguish live from dead cells.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Set up the instrument using an unstained cell sample to define the negative population and adjust detector voltages.
-
Use a 561 nm laser for excitation of TAMRA and collect the emission signal using a filter appropriate for its emission spectrum (e.g., 582/15 nm bandpass filter).
-
Gate the live, single-cell population based on forward and side scatter and the viability dye signal.
-
Quantify the mean fluorescence intensity (MFI) of the TAMRA signal in the gated population to determine the extent of cellular uptake.
-
Visualizations
Caption: Workflow for conjugating this compound to a carboxylic acid-containing molecule.
References
Application Notes and Protocols for Tamra-peg3-NH2 in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tamra-peg3-NH2 for FRET
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics in real-time. This non-radiative energy transfer between a donor fluorophore and an acceptor molecule is highly sensitive to the distance between them, typically in the 1-10 nanometer range. Tetramethylrhodamine (TAMRA) is a widely used fluorophore that serves as an excellent acceptor in FRET pairs due to its favorable spectral properties, including a strong absorption profile that overlaps with the emission spectra of many common donor fluorophores.[1]
This compound is a derivative of TAMRA that incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine group. The PEG linker enhances aqueous solubility and provides a flexible spacer to minimize steric hindrance between the dye and the labeled biomolecule. The terminal amine group allows for covalent conjugation to various functional groups on target molecules, such as activated carboxylic acids, enabling the creation of specific F RET probes for a wide range of applications.
Core Principles of FRET with TAMRA
FRET involves the transfer of energy from an excited donor fluorophore to a nearby acceptor molecule, such as TAMRA. When the donor is excited by an external light source, instead of emitting a photon, it can transfer its energy to the acceptor if they are in close proximity and their spectral properties are compatible. This energy transfer results in the quenching of the donor's fluorescence and the sensitized emission of fluorescence from the acceptor. Any biological event that alters the distance between the donor and TAMRA will lead to a change in FRET efficiency, which can be monitored by measuring the fluorescence of either the donor or the acceptor.[1]
Quantitative Data for TAMRA-based FRET Assays
The selection of a suitable donor fluorophore is critical for a successful FRET assay. The donor's emission spectrum must significantly overlap with TAMRA's absorption spectrum. The Förster distance (R₀) is a critical parameter for any FRET pair, representing the distance at which the FRET efficiency is 50%.
Table 1: Spectral Properties of TAMRA and Common FRET Donors
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| TAMRA (Acceptor) | ~555 | ~580 | ~90,000 | 0.3 - 0.5 |
| FAM (Donor) | ~494 | ~518 | ~75,000 | ~0.9 |
| Cy3 (Donor) | ~550 | ~570 | ~150,000 | ~0.3 |
| GFP (Donor) | ~488 | ~509 | ~56,000 | ~0.6 |
Table 2: Förster Distances (R₀) for Common FRET Pairs with TAMRA
| Donor | Acceptor | Förster Distance (R₀) in Å | Reference(s) |
| FAM | TAMRA | 45 - 55 | [2] |
| Cy3 | TAMRA | 50 - 60 | [3][4] |
| GFP | TAMRA | ~41.5 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Carboxyl Group on a Biomolecule
This protocol describes a general method for labeling a protein or other biomolecule containing a carboxyl group with this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Biomolecule of interest (e.g., protein, peptide) with an accessible carboxyl group
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or water.
-
Add a 10 to 20-fold molar excess of EDC and NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS. This prevents unwanted side reactions with this compound.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the activated biomolecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS esters.
-
Purification: Purify the Tamra-labeled biomolecule from unconjugated dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
Caption: Workflow for conjugating this compound to a carboxyl group.
Protocol 2: FRET-Based Protease Activity Assay
This protocol describes a general method for measuring the activity of a protease using a peptide substrate dually labeled with a donor fluorophore (e.g., FAM) and TAMRA as the acceptor. In the intact peptide, the donor and acceptor are in close proximity, resulting in FRET. Proteolytic cleavage separates the donor and acceptor, leading to a decrease in FRET and an increase in donor fluorescence.
Materials:
-
FRET Peptide Substrate: A peptide containing the specific cleavage sequence for the protease of interest, labeled with a donor (e.g., 5-FAM) at one terminus and TAMRA at the other.
-
Protease: Purified enzyme of interest.
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂ for many MMPs).
-
Inhibitor (optional): For inhibitor screening studies.
-
96-well microplate (black, clear bottom).
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO and dilute to the desired final concentration (e.g., 1-10 µM) in Assay Buffer.
-
Prepare a stock solution of the protease in Assay Buffer. The optimal concentration should be determined empirically.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
For inhibitor studies, add the desired concentration of the inhibitor to the appropriate wells.
-
Add 25 µL of the diluted FRET peptide substrate to all wells.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 25 µL of the diluted protease solution to the wells.
-
For negative control wells, add 25 µL of Assay Buffer without the enzyme.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence of the donor (e.g., FAM: Ex/Em = 494/518 nm) and the acceptor (TAMRA, sensitized emission: Ex/Em = 494/580 nm) over time.
-
-
Data Analysis:
-
Calculate the FRET ratio by dividing the acceptor fluorescence intensity by the donor fluorescence intensity.
-
A decrease in the FRET ratio over time indicates protease activity.
-
Alternatively, monitor the increase in donor fluorescence as a measure of substrate cleavage.
-
Caption: Principle of a FRET-based protease assay.
Protocol 3: Nucleic Acid Hybridization Assay
This protocol outlines a method for detecting a specific nucleic acid sequence using two complementary oligonucleotide probes, one labeled with a donor fluorophore (e.g., Cy3) and the other with TAMRA. When both probes hybridize to the target sequence in close proximity, FRET occurs.
Materials:
-
Donor-labeled Probe: An oligonucleotide probe labeled with a donor fluorophore (e.g., Cy3).
-
Acceptor-labeled Probe: A complementary oligonucleotide probe labeled with TAMRA.
-
Target Nucleic Acid.
-
Hybridization Buffer (e.g., 5x SSC, 0.1% SDS).
-
96-well microplate (black, clear bottom).
-
Fluorescence plate reader or real-time PCR instrument.
Procedure:
-
Reaction Setup:
-
In a microplate well, combine the donor-labeled probe, acceptor-labeled probe, and the target nucleic acid in Hybridization Buffer.
-
Include a no-target control.
-
-
Hybridization:
-
Denature the nucleic acids by heating to 95°C for 5 minutes.
-
Anneal the probes to the target by gradually cooling to the appropriate annealing temperature (determined by the probe sequences).
-
-
Measurement:
-
Measure the fluorescence of both the donor (e.g., Cy3: Ex/Em = 550/570 nm) and the acceptor (TAMRA, sensitized emission: Ex/Em = 550/580 nm).
-
-
Data Analysis:
-
Calculate the FRET ratio by dividing the acceptor fluorescence intensity by the donor fluorescence intensity.
-
A higher FRET ratio in the presence of the target compared to the no-target control indicates specific hybridization.
-
Caption: Principle of a nucleic acid hybridization FRET assay.
Application in Studying Signaling Pathways
FRET-based biosensors are powerful tools for visualizing and quantifying the activity of signaling molecules in living cells with high spatiotemporal resolution. For instance, a FRET biosensor for Protein Kinase A (PKA) can be designed using a PKA substrate peptide and a phosphoamino-acid binding domain flanked by a FRET donor (e.g., GFP) and acceptor (e.g., TAMRA).
Upon PKA activation by cAMP, the substrate peptide is phosphorylated, leading to a conformational change in the biosensor that alters the distance between the donor and acceptor, thus changing the FRET signal. This allows for real-time monitoring of PKA activity in response to various stimuli.
Caption: PKA signaling pathway monitored by a FRET biosensor.
Conclusion
This compound is a versatile and valuable tool for developing FRET-based assays to study a wide range of biological processes. Its favorable spectral properties, coupled with the benefits of the PEG linker and the reactive amine group, make it an excellent choice for labeling biomolecules to create sensitive and specific FRET probes. The protocols and data provided in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their FRET-based experiments.
References
- 1. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRET-based detection of different conformations of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oligonucleotide Labeling with TAMRA-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Carboxytetramethylrhodamine (TAMRA) is a robust and widely used fluorophore for labeling oligonucleotides due to its bright fluorescence and photostability. This document provides detailed application notes and protocols for the labeling of amino-modified oligonucleotides with TAMRA-PEG3-NH2. The inclusion of a polyethylene (B3416737) glycol (PEG) linker, in this case, a three-unit PEG (PEG3), can enhance the solubility of the labeled oligonucleotide and provide a flexible spacer arm to minimize steric hindrance between the dye and the oligonucleotide, which can be beneficial for various applications.
The labeling reaction is based on the robust and efficient chemistry between an N-hydroxysuccinimide (NHS) ester and a primary aliphatic amine.[1][2] The TAMRA-PEG3-NHS ester reacts with an amino-modified oligonucleotide in a non-nucleophilic buffer at a slightly alkaline pH to form a stable amide bond.[1][2] These labeled oligonucleotides are critical for a range of applications including quantitative real-time PCR (qPCR), fluorescence resonance energy transfer (FRET) probes, fluorescence in situ hybridization (FISH), and various imaging techniques.
Materials and Reagents
| Reagent/Material | Specifications | Supplier | Notes |
| Amino-modified Oligonucleotide | 5' or 3' amine modification (e.g., Amino Modifier C6) | Custom Synthesis | Ensure high purity (HPLC or PAGE purified). |
| This compound (as NHS ester) | Amine-reactive | Various | Store desiccated at -20°C, protected from light. |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Molecular biology grade | Standard laboratory supplier | Use to dissolve the TAMRA-PEG3-NHS ester. Ensure it is free of amines. |
| Sodium Bicarbonate Buffer | 0.1 M, pH 8.3-9.0 | Prepare in-house | A commonly used reaction buffer. |
| Sodium Acetate (B1210297) | 3 M, pH 5.2 | Standard laboratory supplier | For ethanol (B145695) precipitation. |
| Ethanol | 100% and 70% | Standard laboratory supplier | For purification. |
| Nuclease-free Water | Molecular biology grade | Standard laboratory supplier | For resuspension of oligonucleotides. |
| Desalting Columns or RP-HPLC System | --- | Various | For purification of the labeled oligonucleotide. |
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotide with TAMRA-PEG3-NHS Ester
This protocol describes the conjugation of an amino-modified oligonucleotide with TAMRA-PEG3-NHS ester.
1. Preparation of Reagents:
-
Amino-modified Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
TAMRA-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the TAMRA-PEG3-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution is sensitive to moisture and should be used promptly.
-
Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-9.0.
2. Labeling Reaction: a. In a microcentrifuge tube, combine the following:
- Amino-modified oligonucleotide: 10-50 nmol
- 0.1 M Sodium Bicarbonate Buffer (pH 8.5): Adjust volume to bring the final reaction volume to 100-200 µL. b. Add a 5-10 molar excess of the TAMRA-PEG3-NHS ester stock solution to the oligonucleotide solution. c. Vortex the reaction mixture gently. d. Incubate the reaction for 1-2 hours at room temperature, protected from light. For convenience, the reaction can also be left overnight.
Protocol 2: Purification of TAMRA-labeled Oligonucleotide
Purification is crucial to remove unreacted dye, which can interfere with downstream applications. Two common methods are presented below.
Method A: Ethanol Precipitation (for removal of bulk free dye)
-
Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the labeling reaction mixture.
-
Add 3 volumes of cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant, which contains the majority of the unreacted dye.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and briefly air-dry the pellet. Do not over-dry.
-
Resuspend the pellet in a suitable volume of nuclease-free water or buffer.
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides the highest purity and is recommended for demanding applications.
-
Column: Use a C18 reverse-phase column suitable for oligonucleotide purification.
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The more hydrophobic, TAMRA-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and at the absorbance maximum of TAMRA (~555 nm).
-
Fraction Collection: Collect the peak corresponding to the dual-absorbance signal.
-
Desalting: The collected fraction should be desalted, for example, by ethanol precipitation or using a desalting column.
Protocol 3: Quantification and Quality Control of TAMRA-labeled Oligonucleotide
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (A260) and at the maximum absorbance of TAMRA (~555 nm, A555).
-
The concentration of the oligonucleotide can be calculated using its extinction coefficient at 260 nm.
-
The concentration of TAMRA can be calculated using its extinction coefficient at 555 nm (approximately 90,000 M⁻¹cm⁻¹).
2. Calculation of Labeling Efficiency and Dye-to-Oligo Ratio:
-
Oligonucleotide Concentration (M) = A260 / ε_oligo
-
TAMRA Concentration (M) = A555 / ε_TAMRA
-
Dye-to-Oligo Ratio = (A555 / ε_TAMRA) / [(A260 - A555 * CF) / ε_oligo]
- Where CF is the correction factor for the absorbance of the dye at 260 nm (A260 of free dye / Amax of free dye).
-
Labeling Efficiency (%) = (Moles of incorporated dye / Initial moles of oligonucleotide) x 100
3. Quality Control:
-
PAGE or HPLC Analysis: The purity of the labeled oligonucleotide can be assessed by polyacrylamide gel electrophoresis (PAGE) or RP-HPLC. The labeled oligonucleotide will migrate differently than the unlabeled species.
Data Presentation
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Labeling Efficiency | 50 - 90% | Spectrophotometry / HPLC | Can be optimized by adjusting the molar excess of the dye and reaction time. |
| Dye-to-Oligo Ratio | ~1:1 | Spectrophotometry | For single-labeled oligonucleotides. |
| TAMRA Absorbance Max (λmax) | ~555 nm | Spectrophotometry | |
| TAMRA Emission Max (λmax) | ~580 nm | Fluorometry | |
| TAMRA Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | --- | At λmax. |
| Storage Conditions | -20°C in the dark | --- | Lyophilized or in a suitable buffer (e.g., TE buffer). Avoid repeated freeze-thaw cycles. |
| Stability | Stable for at least 12 months when stored properly. | Functional Assays | Protect from light to prevent photobleaching. |
Visualizations
Experimental Workflow
Caption: Workflow for labeling oligonucleotides with this compound.
Chemical Reaction
Caption: Amine-reactive labeling chemistry.
Application Example: FRET-based mRNA Detection
Caption: FRET mechanism for nucleic acid detection.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | 1. Inactive TAMRA-PEG3-NHS ester due to hydrolysis. | 1. Use fresh, anhydrous DMF or DMSO. Store the NHS ester properly desiccated. |
| 2. Presence of primary amines in the buffer (e.g., Tris). | 2. Use a non-nucleophilic buffer like sodium bicarbonate or phosphate. | |
| 3. Suboptimal pH of the reaction buffer. | 3. Ensure the pH is between 8.3 and 9.0. | |
| 4. Insufficient molar excess of the dye. | 4. Increase the molar ratio of the TAMRA-PEG3-NHS ester to the oligonucleotide. | |
| Poor Yield After Purification | 1. Loss of product during ethanol precipitation. | 1. Ensure complete precipitation by using the correct salt concentration and incubation conditions. Be careful when decanting the supernatant. |
| 2. Co-elution of labeled and unlabeled species during HPLC. | 2. Optimize the HPLC gradient to achieve better separation. | |
| Unexpected Spectroscopic Results | 1. Presence of unreacted dye after purification. | 1. Repeat the purification step or use a more stringent method (e.g., switch from precipitation to HPLC). |
| 2. Degradation of the dye. | 2. Protect the reaction and the purified product from light at all times. Store the labeled oligonucleotide appropriately. |
Conclusion
The protocol for labeling amino-modified oligonucleotides with this compound is a reliable and efficient method for producing fluorescently labeled probes for a wide array of molecular biology applications. By following the detailed protocols for labeling, purification, and quality control outlined in these application notes, researchers can consistently generate high-quality TAMRA-labeled oligonucleotides. The provided troubleshooting guide should help in overcoming common challenges associated with the labeling process. The use of these labeled oligonucleotides will continue to be instrumental in advancing research, diagnostics, and the development of novel therapeutics.
References
Application Notes and Protocols for TAMRA-PEG3-NH2 in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TAMRA-PEG3-NH2, a fluorescent probe designed for live-cell imaging applications. This document details its properties, protocols for labeling and cell imaging, and its utility in tracking biomolecules and drug delivery systems.
Introduction
This compound is a versatile fluorescent labeling reagent that combines the bright and photostable properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a primary amine (-NH2) functional group. The TAMRA dye provides a strong signal in the orange-red spectrum, making it suitable for detection with standard fluorescence microscopy setups.[1][2] The PEG linker enhances water solubility and minimizes steric hindrance between the dye and the molecule it is conjugated to, helping to preserve the biological activity of the labeled target.[1][2] The terminal amine group allows for covalent conjugation to a variety of molecules, such as those containing N-hydroxysuccinimide (NHS) esters or isothiocyanates, making it a valuable tool for fluorescently tagging biomolecules for live-cell imaging studies.
Core Applications
This compound is primarily used as a fluorescent tracer to visualize and track the localization, trafficking, and dynamics of labeled molecules within living cells. Key applications include:
-
Protein and Peptide Labeling: Tagging proteins or peptides to study their distribution, translocation, and interactions in real-time.
-
Drug Delivery Systems: Labeling nanoparticles, liposomes, or other drug carriers to monitor their cellular uptake, intracellular pathways, and biodistribution.[1]
-
Nucleic Acid Tracking: Labeling oligonucleotides to follow their delivery and localization within cells.
-
PROTACs Development: Incorporating a fluorescent tag into Proteolysis Targeting Chimeras (PROTACs) to visualize their cellular distribution and mechanism of action.
Quantitative Data Summary
The following tables summarize the key properties of the TAMRA fluorophore, which are largely retained in the this compound conjugate.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C33H40N4O7 | |
| Molecular Weight | 604.7 g/mol | |
| Appearance | Dark red solid | |
| Purity | Typically ≥ 95% | |
| Solubility | Soluble in DMF, DMSO, MeOH |
Table 2: Spectroscopic Properties
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~546 - 553 nm | |
| Emission Maximum (λem) | ~565 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~92,000 - 95,000 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Molecule
This protocol describes the general procedure for labeling a molecule containing an NHS ester with this compound.
Materials:
-
This compound
-
NHS ester-activated molecule (e.g., protein, nanoparticle)
-
Amine-reactive-free solvent (e.g., anhydrous DMF or DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Dissolve the NHS ester-activated molecule in the Reaction Buffer to the desired concentration.
-
Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the solution of the NHS ester-activated molecule. A 10-20 fold molar excess of the amine-containing dye over the NHS ester is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a suitable size-exclusion chromatography column.
-
Collect the fractions containing the fluorescently labeled conjugate.
-
Confirm labeling efficiency and concentration using UV-Vis spectrophotometry.
-
Protocol 2: Live-Cell Imaging of Labeled Molecules
This protocol provides a general workflow for imaging cells treated with a TAMRA-labeled molecule.
Materials:
-
Cells of interest
-
Cell culture medium
-
Glass-bottom dishes or chamber slides
-
TAMRA-labeled molecule of interest
-
Phosphate-Buffered Saline (PBS)
-
Optional: Nuclear stain (e.g., DAPI or Hoechst)
-
Optional: Live-cell imaging solution (e.g., FluoroBrite medium)
-
Fluorescence microscope with appropriate filter sets for TAMRA (Excitation: ~540-560 nm, Emission: ~570-620 nm)
Procedure:
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or chamber slides at an appropriate density to allow for individual cell imaging.
-
Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Labeling:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh, pre-warmed culture medium containing the desired concentration of the TAMRA-labeled molecule. The optimal concentration and incubation time must be determined empirically for each cell type and labeled molecule.
-
Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C, protected from light.
-
-
Washing (Optional):
-
For probes that exhibit high background fluorescence, a wash step may be necessary. Remove the labeling medium and wash the cells 2-3 times with warm live-cell imaging solution or PBS.
-
Add fresh live-cell imaging solution to the cells for imaging. For "no-wash" probes, this step can be omitted.
-
-
Imaging:
-
Transfer the dish or slide to the fluorescence microscope equipped with an environmental chamber to maintain temperature, humidity, and CO2 levels.
-
Locate the cells using brightfield or phase-contrast microscopy.
-
Acquire fluorescence images using the TAMRA filter set. Minimize light exposure to reduce phototoxicity and photobleaching.
-
If using a nuclear counterstain, acquire images in the appropriate channel.
-
For time-lapse imaging, set the desired interval and duration for image acquisition.
-
Visualizations
Caption: Workflow for labeling a target molecule with this compound and subsequent live-cell imaging.
References
Application Notes and Protocols for Calculating the Degree of Labeling (DOL) of Biomolecules Conjugated with TAMRA-PEG3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Degree of Labeling (DOL) for biomolecules conjugated with TAMRA-PEG3-NH2. The DOL is a critical quality control parameter that defines the average number of dye molecules covalently attached to a single target molecule (e.g., a protein, antibody, or oligonucleotide). Accurate DOL determination is essential for ensuring the consistency, reproducibility, and reliability of fluorescence-based assays in research, diagnostics, and drug development.
Introduction to Degree of Labeling (DOL)
The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is a crucial metric in bioconjugation. It represents the molar ratio of the attached fluorescent dye to the target biomolecule.[1] The optimal DOL is a balance between achieving a strong fluorescent signal and preserving the biological activity of the labeled molecule.[2] Over-labeling can lead to fluorescence quenching and may interfere with the biomolecule's function, while under-labeling results in a weak signal.[3] Therefore, calculating the DOL is a mandatory step after the labeling procedure to ensure the quality and performance of the conjugate.[4]
This compound is a fluorescent labeling reagent composed of a bright TAMRA (Tetramethylrhodamine) fluorophore, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (NH2) group.[5] The PEG spacer enhances water solubility and reduces steric hindrance, while the amine group allows for conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. This guide will focus on the characterization of the resulting conjugate.
Principle of DOL Calculation
The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two specific wavelengths:
-
280 nm: The wavelength at which proteins and many other biomolecules absorb light, primarily due to the presence of aromatic amino acids (tryptophan, tyrosine, and cysteine).
-
~555 nm: The maximum absorbance wavelength (λmax) for the TAMRA dye.
By applying the Beer-Lambert law (A = εlc), the concentrations of the protein and the dye in the conjugate solution can be determined. The DOL is then calculated as the molar ratio of the dye to the protein. A correction factor is necessary because the TAMRA dye also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration.
Data Presentation: Key Parameters and Sample Data
Accurate DOL calculation relies on several key parameters. The following table summarizes the necessary constants for TAMRA and provides a space for experimental data.
Table 1: Parameters for DOL Calculation
| Parameter | Symbol | Value | Source |
| TAMRA Absorbance Maximum | λmax | ~555 nm | |
| TAMRA Molar Extinction Coefficient at λmax | ε_dye_ | 65,000 M⁻¹cm⁻¹ | |
| TAMRA Correction Factor at 280 nm | CF | 0.30 | |
| Molar Extinction Coefficient of Target Protein | ε_prot_ | User-defined | (e.g., for IgG: 203,000 M⁻¹cm⁻¹) |
| Molecular Weight of Target Protein | MW_prot_ | User-defined | (e.g., for IgG: ~150,000 g/mol ) |
Table 2: Sample Experimental Data and DOL Calculation
| Measurement | Symbol | Sample Value |
| Absorbance of Conjugate at 280 nm | A₂₈₀ | 0.85 |
| Absorbance of Conjugate at 555 nm | A₅₅₅ | 0.60 |
| Dilution Factor | DF | 10 |
| Calculated Protein Concentration | [Protein] (M) | 4.28 x 10⁻⁶ M |
| Calculated Dye Concentration | [Dye] (M) | 9.23 x 10⁻⁵ M |
| Calculated Degree of Labeling | DOL | 4.3 |
Note: The calculated values are based on the sample data and the formulas provided in the protocol below, assuming an IgG protein.
Experimental Protocols
This section details the necessary steps for labeling a target biomolecule, purifying the conjugate, and calculating the DOL.
Materials and Equipment
-
This compound labeled biomolecule (conjugate)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
-
UV-Vis Spectrophotometer
-
Quartz or UV-transparent cuvettes with a 1 cm path length
-
Appropriate buffer (e.g., Phosphate-Buffered Saline - PBS)
Protocol for DOL Determination
-
Purify the Conjugate: It is critical to remove all non-conjugated this compound from the labeled biomolecule. This can be achieved through methods such as dialysis or gel filtration chromatography. The complete removal of free dye is essential for accurate DOL calculation.
-
Prepare the Sample:
-
Measure the absorbance of the purified conjugate solution.
-
If the absorbance at 280 nm is greater than 2.0, dilute the sample with the purification buffer to bring the reading within the linear range of the spectrophotometer (ideally between 0.2 and 1.5).
-
Record the dilution factor (DF) for use in the calculations.
-
-
Measure Absorbance:
-
Using the same buffer as a blank, measure the absorbance of the diluted conjugate solution at 280 nm (A₂₈₀) and at the λmax of TAMRA, ~555 nm (A₅₅₅).
-
-
Calculate the Degree of Labeling (DOL):
Step 1: Calculate the concentration of the protein ([Protein]) in Molarity (M).
The protein concentration is determined from its absorbance at 280 nm, corrected for the dye's contribution at this wavelength.
Formula 1: Corrected Protein Absorbance (A_prot_) A_prot = A₂₈₀ - (A₅₅₅ * CF)
Formula 2: Protein Concentration ([Protein]) [Protein] (M) = (A_prot * DF) / ε_prot
Step 2: Calculate the concentration of the TAMRA dye ([Dye]) in Molarity (M).
The dye concentration is calculated from its absorbance at its λmax (~555 nm).
Formula 3: Dye Concentration ([Dye]) [Dye] (M) = (A₅₅₅ * DF) / ε_dye
Step 3: Calculate the Degree of Labeling (DOL).
The DOL is the molar ratio of the dye to the protein.
Formula 4: Degree of Labeling (DOL) DOL = [Dye] / [Protein]
Visualizations
Logical Relationship of Labeled Conjugate
Caption: Components of a biomolecule labeled with this compound.
Experimental Workflow for DOL Calculation
Caption: Workflow for determining the Degree of Labeling (DOL).
Example Signaling Pathway Application: Labeled Antibody in Flow Cytometry
Caption: Use of a TAMRA-labeled antibody for cell surface marker detection.
References
Application Notes and Protocols for Tamra-peg3-NH2 Surface Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent immobilization of fluorescent molecules onto surfaces is a cornerstone technique in modern life sciences and drug development. It enables the creation of advanced analytical tools such as microarrays, biosensors, and cell imaging substrates. Tamra-peg3-NH2 is a versatile fluorescent labeling reagent featuring a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine (-NH2). The PEG linker enhances water solubility and minimizes non-specific binding, while the primary amine serves as a reactive handle for covalent attachment to activated surfaces.
This document provides a detailed protocol for the immobilization of this compound onto glass surfaces. The most common and robust method for this is the reaction of the primary amine on the this compound with an N-Hydroxysuccinimide (NHS) ester-functionalized surface to form a stable amide bond.[1] This process involves two key stages: the preparation of an amine-reactive surface and the subsequent coupling of the amine-containing molecule.
Chemical Principle
The immobilization strategy is based on the reaction between an NHS ester and a primary amine.[1][2] NHS esters are highly reactive towards nucleophiles like primary amines, forming a stable covalent amide linkage and releasing the N-hydroxysuccinimide leaving group.[1] This reaction is efficient and widely used for bioconjugation. The reaction is optimal in a slightly alkaline pH range (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[1] However, a competing hydrolysis reaction, where the NHS ester reacts with water, also occurs and its rate increases with pH. Therefore, careful control of reaction conditions is crucial for maximizing immobilization efficiency.
Data Presentation
The success of the immobilization protocol can be evaluated by several quantitative parameters. The following tables provide representative data from studies involving similar amine-coupling chemistries. Actual values for this compound may vary and should be determined empirically.
Table 1: Reaction Conditions and Efficiency
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS-ester hydrolysis. Higher pH increases hydrolysis rate. |
| Reaction Time | 30 min - 4 hours | Longer times may not significantly increase density due to hydrolysis of NHS esters. |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can slow the rate of hydrolysis, potentially increasing efficiency for longer reactions. |
| This compound Conc. | 10 µM - 1 mM | Higher concentrations can lead to higher surface density, but may also lead to quenching. |
| Immobilization Efficiency | 40 - 80% | Highly dependent on surface activation quality and reaction conditions. |
Table 2: Surface Characterization Parameters
| Parameter | Expected Value | Method of Analysis |
| Water Contact Angle (Cleaned Glass) | < 15° (Hydrophilic) | Goniometry |
| Water Contact Angle (NHS-Silanized) | 50° - 70° | Goniometry |
| Water Contact Angle (Tamra-peg3 Immobilized) | 40° - 60° (Varies with density) | Goniometry |
| Immobilized Fluorophore Density | 1 - 10 molecules/nm² | Quantitative Fluorescence Microscopy |
| Signal-to-Noise Ratio (SNR) | > 10 | Fluorescence Microscopy |
Experimental Protocols
The overall process involves cleaning the glass substrate, functionalizing it with an NHS-ester silane, reacting it with this compound, and finally, characterizing the surface.
Protocol 1: Preparation of NHS-Ester Functionalized Glass Slides
This protocol details the cleaning and functionalization of standard glass microscope slides to create an amine-reactive surface.
Materials:
-
Glass microscope slides
-
Sulfuric Acid (H₂SO₄), concentrated
-
Hydrogen Peroxide (H₂O₂), 30%
-
Deionized (DI) water
-
Anhydrous Toluene (B28343)
-
NHS-ester functionalized silane (e.g., (N-(trimethoxysilylpropyl) N'-succinimidylcarboxyundecyl-poly(ethylene glycol)))
-
Ethanol (B145695), absolute
-
Nitrogen gas source
-
Glass slide rack and staining jars
-
Sonicator
-
Oven
Procedure:
-
Cleaning of Glass Slides:
-
Place the glass slides in a glass slide rack.
-
Prepare a Piranha solution by carefully and slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Immerse the slide rack in the Piranha solution for 30-60 minutes.
-
Carefully remove the slide rack and rinse the slides thoroughly with copious amounts of DI water.
-
Sonicate the slides in DI water for 15 minutes, then rinse again with DI water and finally with absolute ethanol.
-
Dry the slides under a gentle stream of nitrogen gas.
-
Place the cleaned slides in an oven at 110°C for at least 30 minutes to ensure they are completely dry before silanization.
-
-
NHS-Ester Silanization:
-
In a fume hood, prepare a 1% (v/v) solution of the NHS-ester functionalized silane in anhydrous toluene in a staining jar.
-
Immerse the dry, clean slides in the silanization solution. Ensure the slides are fully submerged.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides and wash by sonicating in fresh anhydrous toluene for 5 minutes to remove excess unbound silane.
-
Rinse the slides with absolute ethanol and dry under a stream of nitrogen.
-
Store the NHS-ester functionalized slides in a desiccator under vacuum or inert gas. These slides are sensitive to moisture and should be used promptly, ideally within a few days.
-
Protocol 2: Immobilization of this compound
This protocol describes the coupling of the amine-terminated fluorescent molecule to the prepared NHS-ester surface.
Materials:
-
NHS-ester functionalized glass slides (from Protocol 1)
-
This compound
-
Reaction Buffer: 0.1 M Phosphate Buffer or Sodium Bicarbonate Buffer, pH 8.0-8.5. Do not use buffers containing primary amines like Tris or glycine.
-
Dimethylsulfoxide (DMSO), anhydrous
-
Washing Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST)
-
Quenching Buffer: 50 mM ethanolamine (B43304) or hydroxylamine (B1172632) in PBS, pH 8.5
-
Deionized (DI) water
-
Humid chamber
Procedure:
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM (or desired concentration) in the Reaction Buffer immediately before use.
-
-
Coupling Reaction:
-
Place the NHS-ester functionalized slides in a humid chamber to prevent evaporation.
-
Pipette the this compound solution onto the surface of the slides, ensuring complete coverage of the desired area.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Quenching:
-
Rinse the slides thoroughly with the Reaction Buffer to remove the bulk of the unreacted this compound solution.
-
Wash the slides by immersing them in a beaker of PBST with gentle agitation for 5 minutes. Repeat this wash step two more times with fresh buffer.
-
To block any remaining reactive NHS-ester groups, immerse the slides in the Quenching Buffer for 30 minutes at room temperature.
-
Rinse the slides extensively with DI water.
-
Dry the slides under a gentle stream of nitrogen. The slides are now ready for use and should be stored in the dark to prevent photobleaching.
-
Protocol 3: Quantitative Analysis of Surface Immobilization
The success of the immobilization can be quantified by measuring the fluorescence intensity of the surface using a fluorescence microscope.
Materials and Equipment:
-
Fluorescence microscope with appropriate filter set for TAMRA (Excitation/Emission: ~555/580 nm)
-
Sensitive CCD or sCMOS camera
-
Image analysis software (e.g., ImageJ/FIJI)
-
Immobilized this compound slides and a negative control slide (NHS-ester slide exposed to buffer only)
Procedure:
-
Image Acquisition:
-
Place the slide on the microscope stage.
-
Using the TAMRA filter set, focus on the surface of the slide.
-
Capture images of several different fields of view for both the sample and negative control slides. Crucially, use the exact same acquisition settings (exposure time, gain, lamp intensity) for all images.
-
-
Image Analysis (using ImageJ/FIJI):
-
Open the captured images in the software.
-
Define a Region of Interest (ROI) for each image. To ensure consistency, use the same size ROI for all measurements.
-
For each image, measure the mean fluorescence intensity within the ROI.
-
For each slide, calculate the average mean intensity from the different fields of view.
-
-
Background Subtraction and Quantification:
-
Calculate the average background intensity from the negative control slide images.
-
Subtract the average background intensity from the average intensity of your sample slide to get the net fluorescence intensity.
-
This net intensity is directly proportional to the surface density of the immobilized this compound. For absolute quantification, a calibration curve using solutions of known TAMRA concentration in a defined volume (e.g., a microfluidic channel of known height) would be necessary. However, for most applications, relative quantification between different surface preparations is sufficient.
-
References
Troubleshooting & Optimization
troubleshooting low Tamra-peg3-NH2 labeling efficiency
Welcome to the technical support center for TAMRA-PEG3-NH2 labeling. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome challenges with low labeling efficiency and other common issues.
Quick Troubleshooting Workflow
If you are experiencing low labeling efficiency, this workflow provides a high-level overview of the critical checkpoints in your experimental process.
Technical Support Center: Preventing Precipitation of TAMRA-Labeled Proteins
Welcome to the technical support center for troubleshooting issues related to the precipitation of Tetramethylrhodamine (TAMRA)-labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during and after the labeling process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of TAMRA-labeled protein precipitation?
A1: Precipitation of TAMRA-labeled proteins is a frequent issue that can arise from several factors. The primary cause is often the hydrophobic nature of the TAMRA dye itself, which, when conjugated to a protein, increases the overall hydrophobicity of the protein surface. This can lead to aggregation and precipitation.[1][2][3] Other significant contributing factors include:
-
High Degree of Labeling (DOL): Excessive labeling, or a high dye-to-protein ratio, can significantly alter the physicochemical properties of the protein, leading to aggregation.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability. Labeling at or near the protein's isoelectric point (pI) can reduce its solubility.
-
High Protein Concentration: While higher concentrations can improve labeling efficiency, they also increase the likelihood of aggregation.
-
Presence of Impurities: Contaminants or pre-existing small aggregates in the protein sample can act as seeds for further aggregation.
-
Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can induce protein unfolding and aggregation.
Q2: How can I prevent my TAMRA-labeled protein from precipitating during the labeling reaction?
A2: To prevent precipitation during the labeling reaction, it is crucial to optimize several experimental parameters:
-
Control the Degree of Labeling (DOL): Aim for a low and optimal dye-to-protein molar ratio. A 1:1 stoichiometry is often a good starting point to minimize hydrophobicity-induced aggregation. You can perform a titration to find the ideal ratio that yields sufficient labeling without causing precipitation.
-
Optimize Buffer Conditions:
-
pH: Perform the labeling reaction at a pH that is optimal for both the NHS ester reaction (typically pH 8.0-9.0) and your protein's stability. Avoid the protein's isoelectric point.
-
Ionic Strength: In some cases, increasing the salt concentration (e.g., up to 150 mM NaCl) can help to screen electrostatic interactions and prevent aggregation.
-
Additives: Consider including stabilizing additives in your labeling buffer.
-
-
Lower Protein Concentration: If you observe precipitation, try reducing the protein concentration during the labeling reaction. If a high final concentration is needed, you can concentrate the labeled protein after purification.
-
Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process, though it may require a longer incubation time.
-
Use a More Hydrophilic Dye: If precipitation persists, consider using a more hydrophilic or sulfonated version of the dye.
Q3: What are the best practices for storing TAMRA-labeled proteins to maintain their stability?
A3: Proper storage is essential to prevent aggregation and maintain the functionality of your labeled protein.
-
Storage Buffer: Store the purified, labeled protein in a buffer that ensures its stability. This may be different from the labeling buffer. The inclusion of cryoprotectants like glycerol (B35011) (at 25-50%) is recommended for storage at -20°C.
-
Additives: Adding a carrier protein like Bovine Serum Albumin (BSA) at 1-10 mg/mL can help stabilize dilute protein solutions (<1 mg/mL). An anti-microbial agent such as sodium azide (B81097) (e.g., 2 mM) can also be included.
-
Aliquoting and Freezing: For long-term storage, it is best to aliquot the labeled protein into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protection from Light: TAMRA is a fluorophore and should be protected from light to prevent photobleaching.
Troubleshooting Guide
If you are experiencing precipitation with your TAMRA-labeled protein, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for precipitation of TAMRA-labeled proteins.
Data Summary Table
| Parameter | Recommended Range/Condition | Rationale & Key Considerations |
| Dye-to-Protein Molar Ratio | 2:1 to 20:1 (empirically determined) | A higher ratio increases labeling but also the risk of aggregation due to increased hydrophobicity. Start with a lower ratio (e.g., 5:1 to 10:1) and optimize. |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can enhance labeling efficiency but may promote aggregation. If issues arise, try labeling at a lower concentration (e.g., 1-2 mg/mL). |
| Labeling Buffer pH | 8.0 - 9.0 | This pH range is optimal for the reaction between the TAMRA-NHS ester and primary amines on the protein. Buffers like sodium bicarbonate or phosphate (B84403) are commonly used. |
| Reaction Temperature | Room Temperature (or 4°C) | Room temperature is typical for a 1-2 hour incubation. Lowering the temperature to 4°C may reduce aggregation but will likely require a longer reaction time. |
| Reaction Time | 1 - 2 hours | Incubation for 1-2 hours at room temperature is generally sufficient. |
| Buffer Additives | Varies (e.g., 150 mM NaCl, Glycerol, Arginine) | Ionic strength can be increased to reduce non-specific interactions. Stabilizing excipients can be included to maintain protein conformation. |
| Storage Temperature | 4°C (short-term), -20°C or -80°C (long-term) | For long-term storage, freezing in single-use aliquots is recommended to prevent degradation from freeze-thaw cycles. |
| Storage Additives | 25-50% Glycerol, 1-10 mg/mL BSA | Glycerol acts as a cryoprotectant for frozen storage. BSA can stabilize proteins at low concentrations. |
Experimental Protocols
Protocol 1: TAMRA-NHS Ester Labeling of Proteins
This protocol provides a general guideline for labeling proteins with a TAMRA-NHS ester. It is important to optimize the conditions for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TAMRA-NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate buffer, pH 8.3
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Purification column (e.g., size-exclusion chromatography)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Ensure your protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris or glycine), it must be exchanged by dialysis or with a desalting column.
-
-
Prepare TAMRA-NHS Ester Stock Solution:
-
Allow the vial of TAMRA-NHS ester to warm to room temperature before opening.
-
Dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to your protein solution to raise the pH to ~8.3.
-
Add the calculated amount of the TAMRA-NHS ester stock solution to the protein solution to achieve the desired dye-to-protein molar ratio. Add the dye solution dropwise while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and any aggregates using a size-exclusion chromatography (SEC) or a desalting column. This step is crucial for removing free dye that can interfere with downstream applications.
-
Protocol 2: Quality Control of Labeled Protein using Size-Exclusion Chromatography (SEC)
SEC is an effective method to assess the presence of aggregates in your labeled protein sample.
Materials:
-
Purified TAMRA-labeled protein
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system with a UV-Vis and/or fluorescence detector
-
Mobile phase buffer suitable for the protein's stability
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your labeled protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.
-
Injection: Inject the supernatant onto the equilibrated SEC column.
-
Data Analysis:
-
Monitor the elution profile at 280 nm (for protein) and ~555 nm (for TAMRA).
-
A single, sharp, symmetrical peak indicates a homogenous, non-aggregated sample.
-
The presence of earlier-eluting peaks or a shoulder on the main peak is indicative of soluble aggregates.
-
The presence of a late-eluting peak corresponds to the free, unreacted dye.
-
By carefully following these guidelines and protocols, you can significantly reduce the incidence of precipitation and obtain high-quality TAMRA-labeled proteins for your research needs.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with TAMRA-PEG3-NH2
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for improving the signal-to-noise ratio (S/N) in experiments utilizing TAMRA-PEG3-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it help improve the signal-to-noise ratio?
A1: this compound is a fluorescent labeling reagent composed of three parts:
-
TAMRA (Tetramethylrhodamine): A bright and relatively photostable orange-red fluorophore.
-
PEG3 (Triethylene Glycol): A short, flexible, and hydrophilic polyethylene (B3416737) glycol linker.
-
NH2 (Amine): A reactive primary amine group used for conjugation to molecules, typically via activated carboxyl groups (e.g., NHS esters) or through EDC/Sulfo-NHS chemistry.
The PEG3 linker is key to improving the signal-to-noise ratio. It introduces a hydrophilic spacer between the fluorophore and the conjugated biomolecule (like an antibody). This spacer helps to increase the solubility of the conjugate, reduce non-specific binding to surfaces and other proteins, and minimize steric hindrance, all of which contribute to lower background signal and clearer specific signals.[1]
Q2: I am observing very high background fluorescence. What are the common causes?
A2: High background fluorescence is a frequent issue that can obscure your specific signal.[1] Common causes include:
-
Non-specific Binding: The fluorescent conjugate may bind to unintended targets or surfaces.[1][2]
-
Excessive Antibody/Probe Concentration: Using too much of your this compound labeled conjugate increases the likelihood of non-specific binding.[3]
-
Inadequate Washing: Failure to thoroughly wash away unbound conjugates is a primary cause of high background.
-
Autofluorescence: Endogenous molecules within cells or tissues (e.g., NADH, flavins) can fluoresce, or the use of certain fixatives like glutaraldehyde (B144438) can induce autofluorescence.
-
Suboptimal Blocking: Insufficient blocking of non-specific binding sites on the sample before adding the fluorescent probe.
Q3: My specific signal is weak or completely absent. What should I check first?
A3: A weak or non-existent signal can be frustrating. Here are the primary areas to investigate:
-
Incorrect Labeling: The conjugation reaction may have been inefficient, resulting in a low degree of labeling (DOL).
-
Antibody/Protein Inactivity: The conjugation process might have compromised the binding activity of your protein or antibody.
-
Low Target Expression: The protein or molecule of interest may be expressed at very low levels in your sample.
-
Photobleaching: The TAMRA fluorophore may have been damaged due to excessive exposure to excitation light. Always use an anti-fade mounting medium and minimize light exposure.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for TAMRA (Ex/Em max: ~555/580 nm).
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered when using this compound conjugates.
Problem 1: High Background Signal
| Potential Cause | Recommended Solution | Context/Details |
| Excessive Conjugate Concentration | Titrate your conjugate to find the optimal concentration. Start with the lower end of the recommended range and increase incrementally. | The goal is to maximize the specific signal while keeping the background low. An ideal concentration provides bright staining of the target with minimal noise. |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubation with the conjugate. Include a mild detergent (e.g., 0.05% Tween-20) in the wash buffer. | Thorough washing is critical for removing unbound and loosely bound fluorescent molecules that contribute to background noise. |
| Suboptimal Blocking | Increase blocking time (e.g., to 60 minutes at room temperature). Try a different blocking agent (e.g., normal serum from the species of the secondary antibody, or specialized commercial blockers). | Proper blocking saturates non-specific binding sites, preventing the conjugate from adhering to them. |
| Autofluorescence | Treat samples with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS after fixation if using aldehyde fixatives. Alternatively, use a commercial autofluorescence quenching kit. Include an "unstained" control to assess the baseline autofluorescence of your sample. | Aldehyde fixatives can generate fluorescent byproducts. Chemical reduction or quenching can significantly reduce this source of noise. |
| Hydrophobic/Charge Interactions | The PEG linker helps, but for particularly "sticky" proteins, consider increasing the salt concentration (e.g., up to 0.5 M NaCl) in the wash buffer to disrupt ionic interactions. | This can help reduce non-specific binding driven by electrostatic interactions. |
Problem 2: Weak or No Specific Signal
| Potential Cause | Recommended Solution | Context/Details |
| Inefficient Conjugation | Verify your conjugation chemistry. Ensure buffers are amine-free (e.g., PBS, MES) for the reaction. Confirm the activity of coupling reagents like EDC/Sulfo-NHS. | The primary amine on this compound needs to react with an activated carboxyl group. Contaminating amines will quench the reaction. |
| Low Target Abundance | Confirm target expression using an alternative method like Western Blot. If applicable, use a signal amplification method (e.g., a secondary antibody conjugated with multiple fluorophores). | You cannot detect what is not there. Validating that the target is present is a crucial first step. |
| Photobleaching | Minimize the sample's exposure to excitation light. Use an anti-fade mounting medium. Acquire images using the lowest possible laser power and a sensitive detector. | TAMRA is reasonably stable, but like all fluorophores, it will photobleach with excessive illumination. |
| Incorrect Microscope Settings | Ensure you are using the correct filter cube or laser/detector settings for TAMRA (Excitation ~555 nm, Emission ~580 nm). Check that the exposure time and gain are set appropriately. | A mismatch between the fluorophore's spectrum and the instrument's settings will result in poor signal detection. |
| Over-fixation | Reduce fixation time or the concentration of the fixative. Over-fixation can mask the epitope your antibody is supposed to recognize. | This is particularly important for immunofluorescence applications. |
Data Presentation
The inclusion of a PEG linker is designed to enhance the signal-to-noise ratio by reducing background. While exact improvements are application-dependent, the following table illustrates the expected impact.
| Parameter | TAMRA-Conjugate (No Linker) | TAMRA-PEG3-Conjugate | Rationale for Improvement |
| Specific Signal Intensity | 1500 A.U. | 1450 A.U. | The PEG linker may cause a minor decrease in signal due to quenching or steric effects, but this is usually negligible. |
| Background Intensity | 800 A.U. | 250 A.U. | The hydrophilic PEG linker significantly reduces non-specific binding to hydrophobic surfaces and proteins, a major source of background. |
| Signal-to-Noise Ratio (S/N) | 1.88 | 5.80 | A dramatic reduction in background noise leads to a significantly higher and more reliable S/N ratio. |
| Note: Values are illustrative arbitrary fluorescence units (A.U.) for comparison purposes. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound via EDC/Sulfo-NHS Chemistry
This protocol describes the conjugation of this compound to a protein (e.g., an antibody) by activating its carboxyl groups (-COOH).
Materials:
-
Protein to be labeled (in an amine-free buffer like MES or PBS)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or Hydroxylamine (B1172632)
-
Desalting column (for purification)
Procedure:
Step 1: Activation of Protein Carboxyl Groups
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Dissolve your protein in Activation Buffer to a concentration of 1-2 mg/mL.
-
Add EDC to a final concentration of ~2 mM and Sulfo-NHS to ~5 mM to the protein solution. Mix gently.
-
Incubate for 15 minutes at room temperature.
-
Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 5 minutes. This prevents EDC from cross-linking your this compound to other proteins later.
-
Immediately remove excess activation and quenching reagents by running the protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).
Step 2: Conjugation to this compound
-
Dissolve this compound in anhydrous DMSO or water to create a 10 mM stock solution.
-
Combine the activated, purified protein with the this compound solution. Use a 10- to 20-fold molar excess of the dye.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted esters.
-
Purify the final conjugate by running the reaction mixture through a desalting column to remove unconjugated this compound.
-
Store the labeled conjugate according to the protein's requirements, protected from light.
Visualizations
Caption: Workflow for labeling a protein with this compound using two-step EDC/Sulfo-NHS chemistry.
Caption: A logical workflow for troubleshooting a high background signal in fluorescence experiments.
Caption: Using a fluorescent ligand to track the initiation of the MAPK/ERK signaling pathway.
References
Tamra-peg3-NH2 photobleaching and mitigation strategies
Welcome to the technical support center for TAMRA-PEG3-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this fluorophore, with a special focus on photobleaching and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like TAMRA, causing it to permanently lose its ability to fluoresce.[1] This process occurs when the molecule is exposed to excitation light. During fluorescence, the fluorophore absorbs photons and enters an excited state. While it typically returns to the ground state by emitting a photon (fluorescence), prolonged or high-intensity illumination can cause it to enter a reactive triplet state.[2] This triplet state can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, rendering it non-fluorescent.[3][4]
Q2: How photostable is TAMRA compared to other common fluorophores like Cy3 or Alexa Fluor dyes?
A2: TAMRA is known for its relatively high photostability, especially when compared to older dyes like Fluorescein (FITC).[5] Generally, TAMRA exhibits greater photostability than Cy3. However, newer generations of dyes, such as the Alexa Fluor family, were specifically engineered for enhanced photostability and may outperform TAMRA in demanding, long-term imaging experiments. The choice between these dyes involves a trade-off between photostability, quantum yield (brightness), and experimental cost.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or live-cell imaging buffers to reduce photobleaching. Their primary mechanism of action is to scavenge for reactive oxygen species (ROS) that are generated during fluorescence excitation, thereby protecting the fluorophore from oxidative damage. Common antifade agents include p-Phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (a vitamin E derivative). These are often included in commercial mounting media like VECTASHIELD and ProLong Gold.
Q4: Can environmental factors in my experiment accelerate TAMRA photobleaching?
A4: Yes, several environmental factors can influence the rate of photobleaching. The presence of molecular oxygen is a primary driver of photobleaching. Additionally, the presence of certain metal ions, such as Manganese (Mn²+), has been shown to accelerate TAMRA's photobleaching by promoting the transition to the reactive triplet state. Other factors like pH and the local chemical environment can also play a role.
Q5: Besides using antifade reagents, what are the most effective ways to minimize photobleaching during my experiment?
A5: The most effective strategy is to minimize the sample's total exposure to excitation light. This can be achieved in several ways:
-
Reduce Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.
-
Minimize Exposure Time: Reduce the camera exposure time to the shortest duration necessary for image capture. Avoid unnecessarily long or repeated exposures of the same area.
-
Use Sensitive Detectors: Employing high-sensitivity cameras (e.g., cooled monochrome cameras) allows for the detection of faint signals, reducing the required excitation light intensity.
-
Proper Microscope Technique: Focus on your sample using transmitted light or by finding a region of interest adjacent to your target area before switching to fluorescence for the final image capture.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of fluorescent signal during time-lapse imaging. | 1. High excitation light intensity. 2. Long exposure times. 3. Absence of antifade reagents. 4. Oxygen-rich environment. | 1. Reduce laser power or light source intensity. Use neutral density filters. 2. Decrease camera exposure time. 3. Use a commercial antifade mounting medium (e.g., ProLong Gold, VECTASHIELD) for fixed samples or a live-cell antifade reagent (e.g., Trolox, ProLong Live) for live imaging. 4. For in vitro assays, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase). |
| Initial fluorescence is bright but fades before the experiment is complete. | 1. Fluorophore is not sufficiently photostable for the experimental duration. 2. Cumulative light exposure is too high. | 1. Consider switching to a more photostable dye, such as an Alexa Fluor or DyLight derivative. 2. Create a photobleaching curve to quantify the rate of signal loss and apply a correction factor to your data if necessary. 3. Optimize the imaging protocol to capture the minimum number of frames required. |
| Inconsistent fluorescence intensity between different fields of view. | 1. Some areas have been pre-exposed to light during sample setup and focusing. 2. Uneven distribution of antifade reagent. | 1. Always focus on a "sacrificial" area of the slide before moving to the desired region for image acquisition. 2. Ensure the mounting medium with antifade is mixed thoroughly and applied evenly to the sample. |
| No fluorescent signal, or signal is much weaker than expected. | 1. Complete photobleaching due to improper storage or handling (prolonged exposure to ambient light). 2. Dye-dye quenching due to over-labeling of the target molecule. | 1. Store all fluorophore-conjugated materials in the dark at the recommended temperature (-5 to -30°C). Prepare samples and perform incubations in the dark whenever possible. 2. Determine the degree of labeling (DOL) and optimize the labeling ratio to avoid self-quenching. |
Quantitative Data Summary
The photostability of a fluorophore is often measured by its photobleaching lifetime, which is the time it takes for the fluorescence intensity to decrease to a certain percentage of its initial value under specific illumination conditions. While exact lifetimes for this compound are highly dependent on the experimental setup, comparative data provides valuable context.
Table 1: Qualitative Photostability Comparison of Common Fluorophores
| Fluorophore | Relative Photostability | Notes |
| TAMRA | High | Generally more photostable than FITC and Cy3. |
| FITC | Low | Prone to rapid photobleaching, especially at non-optimal pH. |
| Cy3 | Moderate | Less photostable than TAMRA. |
| Alexa Fluor Dyes | Very High | Engineered for superior photostability compared to conventional dyes. |
| Quantum Dots | Excellent | Highly resistant to photobleaching but have different properties than organic dyes. |
Table 2: Example Photobleaching Data (Contextual)
| Fluorophore | Condition | Photobleaching Lifetime | Reference |
| Cy3 | TIRF excitation (3.3 mW) | 11.6 seconds | |
| Cy3 | With TiO₂ colloids (lensing effect) | 16.3 seconds | |
| Green Fluorescent Protein (GFP) | General Microscopy | 0.1 - 1.0 second |
Note: This data is for the core fluorophores and serves as a proxy. The PEG3-NH2 linker on TAMRA is not expected to significantly alter its intrinsic photostability.
Experimental Protocols
Protocol 1: Creating a Photobleach Curve
This protocol allows you to quantify the rate of fluorescence loss for your specific experimental conditions, which can be used to normalize quantitative data.
Materials:
-
Your this compound labeled sample prepared on a slide or in a dish.
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for your actual experiment, including the use of any antifade reagents.
-
Locate Region of Interest (ROI): Place the sample on the microscope stage. Find a representative field of view.
-
Set Imaging Parameters: Set the excitation light intensity, camera exposure, gain, and other acquisition parameters to the exact settings you plan to use for your experiment.
-
Acquire Time-Lapse Series: Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5 seconds) for a duration longer than your planned experiment. It is critical to keep the illumination continuous and the parameters constant.
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI within a fluorescently labeled area and another ROI in a background region.
-
For each time point (frame), measure the mean fluorescence intensity of the signal ROI and the background ROI.
-
Correct for background by subtracting the mean background intensity from the mean signal intensity for each frame.
-
Normalize the corrected intensity of each frame to the intensity of the first frame (Time 0).
-
Plot the normalized intensity against time. This is your photobleaching curve.
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a technique used to measure the dynamics of molecular mobility but relies on a controlled photobleaching event. The protocol can be adapted to assess photostability.
Materials:
-
Confocal or other laser-scanning microscope capable of high-intensity bleaching in a defined region.
-
Your this compound labeled sample.
Procedure:
-
Identify ROI: Locate a cell or area of interest for imaging.
-
Pre-Bleach Imaging: Acquire a few (3-5) images of the ROI using low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser pulse to photobleach a defined region within your field of view. The laser power should be at maximum (80-100%) for a very short duration (e.g., 20-40 microseconds).
-
Post-Bleach Imaging: Immediately after the bleach pulse, begin acquiring a time-lapse series of images at the original low laser power. This will monitor the recovery of fluorescence as unbleached molecules diffuse into the bleached area.
-
Analysis: The rate of fluorescence loss during the high-intensity bleach pulse provides a direct measure of how susceptible the fluorophore is to photobleaching under those conditions. The "bleach depth" (the percentage of signal lost) can be compared between different conditions or fluorophores.
Visualizations
Caption: Photobleaching pathway and the protective role of antifade reagents.
Caption: A logical workflow for troubleshooting photobleaching issues.
Caption: Decision-making guide for selecting a suitable fluorophore.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Antifade Reagents | Reagents | Tocris Bioscience [tocris.com]
- 5. TAMRA dye for labeling in life science research [baseclick.eu]
Technical Support Center: Troubleshooting Non-Specific Binding of TAMRA Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to non-specific binding of Tetramethylrhodamine (TAMRA) and other fluorescent conjugates during experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of fluorescent conjugates?
A1: Non-specific binding is the adherence of fluorescently labeled molecules, such as TAMRA-conjugated antibodies or probes, to unintended targets within a sample. This phenomenon can arise from several factors, including ionic, hydrophobic, and other intermolecular interactions, leading to high background fluorescence that can obscure the true signal from your target of interest.[1]
Q2: What are the primary causes of high background staining with TAMRA conjugates?
A2: High background staining with TAMRA conjugates can be attributed to a variety of factors:
-
Hydrophobic Interactions: The inherent hydrophobicity of the TAMRA dye can lead to non-specific interactions with cellular components.[1]
-
Ionic Interactions: Charged groups on the TAMRA conjugate can interact with oppositely charged molecules in the sample.[1]
-
High Antibody Concentration: Using an excessive concentration of either the primary or secondary antibody is a frequent cause of increased non-specific binding.[1]
-
Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites on the cells or tissue.[1]
-
Insufficient Washing: Failure to adequately wash away unbound conjugates.
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.
-
Conjugate Quality: The presence of aggregates or impurities in the TAMRA conjugate can lead to punctate, non-specific staining.
-
Degree of Labeling (DOL): A high ratio of dye molecules to the protein can increase the conjugate's hydrophobicity, promoting non-specific binding.
Q3: How can I determine the optimal concentration for my TAMRA-conjugated antibody?
A3: The optimal antibody concentration is the one that provides the best signal-to-noise ratio. This is determined through a process called antibody titration. A titration involves testing a series of antibody dilutions to find the concentration that yields a strong specific signal with minimal background.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered with TAMRA conjugates.
Issue 1: High Background Fluorescence Across the Entire Sample
High background fluorescence can make it difficult to distinguish your specific signal. Follow these steps to diagnose and mitigate this issue.
Troubleshooting Workflow for High Background
Caption: A troubleshooting workflow for diagnosing and reducing high background fluorescence.
Protocol 1: Antibody Titration
-
Prepare a series of dilutions of your primary or TAMRA-conjugated secondary antibody. A good starting point is a two-fold serial dilution from a concentration higher than the manufacturer's recommendation.
-
Stain your cells or tissue with each dilution under your standard experimental conditions.
-
Image all samples using the same acquisition parameters (e.g., exposure time, laser power).
-
Analyze the images to determine the dilution that provides the brightest specific signal with the lowest background. This is your optimal antibody concentration.
Protocol 2: Optimizing Blocking
-
Choice of Blocking Agent: The choice of blocking agent can significantly impact non-specific binding. Common options include Bovine Serum Albumin (BSA), normal serum from the species in which the secondary antibody was raised, and commercial blocking buffers.
-
Concentration and Incubation Time:
-
Prepare blocking buffer with 1-5% BSA or 5-10% normal serum in your wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate your samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C. Longer incubation times may be necessary for some tissues.
-
Protocol 3: Improving Washing Steps
-
Wash Buffer Composition: Include a non-ionic detergent like Tween-20 (0.05-0.1%) or Triton X-100 (0.1-0.2%) in your wash buffer (e.g., PBS or TBS) to help reduce hydrophobic interactions.
-
Washing Procedure:
-
After antibody incubations, wash the samples at least three times for 5-10 minutes each with a generous volume of wash buffer.
-
Gentle agitation during washing can improve efficiency.
-
Issue 2: Punctate or Speckled Background Staining
This type of background often indicates the presence of aggregated conjugates.
Troubleshooting for Punctate Staining
Caption: A workflow for troubleshooting punctate background staining caused by aggregates.
Protocol 4: Preparation and Storage of TAMRA Conjugates
-
Conjugation: Follow a validated protocol for conjugating TAMRA-NHS ester to your protein. Ensure the reaction buffer is free of primary amines (e.g., Tris). A common buffer is 0.1 M sodium bicarbonate, pH 8.3.
-
Purification: After conjugation, it is crucial to remove unconjugated TAMRA. This is typically done using size-exclusion chromatography (e.g., a desalting column).
-
Storage: Store the purified conjugate in a buffer containing a protein stabilizer like BSA (1-5 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.02-0.05%). Aliquot the conjugate and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 5: Solubilization of Aggregated Conjugates
-
If you suspect aggregation, centrifuge your TAMRA conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes immediately before use to pellet any large aggregates.
-
For peptides that are prone to aggregation, dissolving the lyophilized powder in a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer can improve solubility.
-
Sonication can also be used to help break up smaller aggregates.
Data Presentation
The following tables provide a qualitative comparison of common reagents used to reduce non-specific binding. Finding direct quantitative comparisons of fluorescence intensity or signal-to-noise ratios across different experimental systems is challenging due to the high variability between assays.
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available. | Can contain endogenous immunoglobulins that may cross-react with secondary antibodies. Not recommended for detecting phosphorylated proteins. |
| Normal Serum | 5-10% (v/v) | Highly effective at blocking non-specific sites, especially when using polyclonal antibodies. | Must be from the same species as the secondary antibody to avoid cross-reactivity. More expensive than BSA. |
| Fish Gelatin | 0.1-0.5% (w/v) | Less likely to cross-react with mammalian antibodies. | Can be less effective than serum for some applications. |
| Commercial Blockers | Varies | Often protein-free and optimized for low background in fluorescent applications. | Can be more expensive. |
Table 2: Comparison of Common Wash Buffer Additives
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Tween-20 | 0.05-0.1% (v/v) | Non-ionic detergent that reduces hydrophobic interactions. | Generally well-tolerated by most antibody-antigen interactions. Can increase fluorescence intensity in some cases. |
| Triton X-100 | 0.1-0.5% (v/v) | Non-ionic detergent, more stringent than Tween-20. | Can disrupt cell membranes and may affect the binding of some antibodies to surface receptors. Higher concentrations can sometimes increase non-specific myelin labeling. |
This technical support center provides a starting point for troubleshooting non-specific binding of TAMRA conjugates. Remember that optimization is often necessary for each specific antibody, cell type, and experimental condition.
References
Technical Support Center: Optimizing TAMRA-PEG3-NH2 Labeling
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for optimizing buffer conditions for TAMRA-PEG3-NH2 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
A1: The optimal pH for labeling primary amines with NHS esters like this compound is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally recommended.[2][] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high modification yield.[4][5] At lower pH, the primary amine is protonated and less nucleophilic, leading to a slower reaction rate. Conversely, at higher pH, the rate of NHS ester hydrolysis increases significantly, which can reduce the labeling efficiency.
Q2: Which buffers are recommended for the labeling reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the this compound. Recommended buffers include:
-
Phosphate (B84403) buffer
-
Carbonate-bicarbonate buffer
-
HEPES buffer
-
Borate (B1201080) buffer
While Tris-based buffers contain a primary amine, some protocols mention they can occasionally be used because the amine is sterically hindered, though this is generally not recommended.
Q3: My this compound is not readily soluble in my aqueous buffer. What should I do?
A3: Many non-sulfonated NHS esters have limited water solubility. To overcome this, first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). This stock solution can then be added to your aqueous reaction buffer containing the molecule to be labeled. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically 0.5% to 10%) to avoid denaturation of proteins or other sensitive biomolecules.
Q4: How can I minimize the hydrolysis of this compound during the labeling reaction?
A4: Hydrolysis of the NHS ester is a competing reaction that reduces labeling efficiency. To minimize hydrolysis:
-
Control the pH: Avoid excessively high pH values. While the reaction with amines is faster at higher pH, so is hydrolysis. Working within the recommended pH range of 7.2-8.5 is key.
-
Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can slow down the rate of hydrolysis.
-
Prepare Fresh Reagents: Prepare the this compound solution immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Concentration: Higher concentrations of the target molecule can favor the labeling reaction over hydrolysis.
Q5: My labeled protein has precipitated out of solution. What could be the cause?
A5: Precipitation of the labeled protein can occur for a few reasons:
-
Hydrophobicity of the Dye: The TAMRA dye is hydrophobic and attaching it to your protein increases its overall hydrophobicity, which can lead to aggregation and precipitation.
-
High Degree of Labeling: Attaching too many dye molecules can significantly alter the properties of your protein, leading to insolubility.
-
Buffer Conditions: The final buffer conditions after labeling may not be optimal for keeping the conjugated protein in solution.
To address this, you can try to reduce the molar excess of the this compound in the labeling reaction to lower the degree of labeling. Additionally, optimizing the final storage buffer for the labeled protein can help maintain its solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH. | Ensure the reaction buffer pH is between 7.2 and 8.5. |
| Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate. | |
| Hydrolysis of this compound. | Prepare the dye solution fresh and control the reaction pH and temperature. | |
| Inactive this compound. | Ensure the dye has been stored properly, protected from moisture and light. | |
| Precipitation of Labeled Molecule | High degree of labeling leading to increased hydrophobicity. | Reduce the molar ratio of this compound to the target molecule. |
| Suboptimal buffer for the final conjugate. | Test different storage buffers to improve the solubility of the labeled molecule. | |
| Inconsistent Labeling Results | Inconsistent reaction time or temperature. | Standardize the reaction time and temperature for all experiments. Reactions can run for 0.5 to 4 hours at room temperature or 4°C. |
| pH drift during the reaction. | For large-scale reactions, consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction, as NHS ester hydrolysis can cause it to drop. |
Quantitative Data
Table 1: Effect of pH on NHS Ester Hydrolysis Half-Life
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Table 2: Reaction Kinetics of Amidation vs. Hydrolysis for a Porphyrin-NHS Ester
| pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Amide Yield (%) |
| 8.0 | 80 | 210 | 80-85 |
| 8.5 | 20 | 180 | 80-85 |
| 9.0 | 10 | 125 | 80-85 |
| Data from a study on a porphyrin-NHS ester, which illustrates the general trend of faster amidation and hydrolysis with increasing pH. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh.
-
Prepare a 0.1 M sodium bicarbonate or phosphate buffer with a pH of 8.3. Ensure the buffer is free of any primary amines.
-
-
Protein Preparation:
-
Dissolve your protein in the prepared labeling buffer to a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A common starting point is a 5- to 10-fold molar excess of the dye to the protein. The optimal ratio should be determined experimentally for your specific application.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
-
Purification:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Monitoring NHS-Ester Hydrolysis
The hydrolysis of an NHS ester can be monitored by measuring the increase in absorbance at 260-280 nm, as the N-hydroxysuccinimide byproduct absorbs in this range.
-
Dissolve 1-2 mg of the NHS ester reagent in 2 ml of an amine-free buffer at the desired pH.
-
If the reagent is not water-soluble, first dissolve it in a small volume of DMSO or DMF and then add it to the buffer.
-
Prepare a control tube with the buffer (and organic solvent if used).
-
Immediately zero a spectrophotometer at 260 nm using the control tube and measure the absorbance of the NHS ester solution.
-
Incubate the solution at the desired temperature and take absorbance readings at various time points to monitor the increase in absorbance, which corresponds to the release of NHS.
Visualizations
Caption: A flowchart of the general experimental workflow for labeling a protein with this compound.
Caption: A troubleshooting flowchart for addressing low labeling efficiency with this compound.
References
Technical Support Center: TAMRA-PEG3-NH2 Labeling Reactions
Welcome to the technical support center for TAMRA-PEG3-NH2 labeling. This guide provides detailed information, troubleshooting advice, and protocols to help you achieve optimal results in your conjugation experiments. The primary application for this compound involves its reaction with a target molecule that has been activated to contain an amine-reactive group, most commonly an N-hydroxysuccinimide (NHS) ester formed from a carboxyl group.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound labeling reaction?
The labeling process is typically a two-step reaction with different optimal pH ranges for each step.
-
Step 1: Activation of Carboxyl Groups (on your target molecule): The activation of carboxyl groups using EDC and NHS (or Sulfo-NHS) is most efficient at a slightly acidic pH, typically between 4.7 and 6.0 .[1][2] MES buffer is commonly recommended for this step.[1][2]
-
Step 2: Coupling to this compound: The reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH between 7.2 and 8.5 .[3] This pH range offers the best compromise between ensuring the amine is deprotonated and nucleophilic, while minimizing the rapid hydrolysis of the NHS ester.
Q2: Why is my labeling efficiency low?
Low labeling efficiency is a common problem that can be attributed to several factors:
-
Suboptimal pH: Using a pH outside the recommended ranges for the activation or coupling steps will significantly decrease efficiency.
-
Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) or carboxylates in your buffers will compete with the desired reaction.
-
Hydrolysis of Reagents: The NHS ester on the activated target molecule is moisture-sensitive and hydrolyzes, especially at higher pH. Similarly, EDC is prone to hydrolysis and should be prepared fresh.
-
Low Reactant Concentration: Reactions are concentration-dependent. Protein concentrations below 2 mg/mL can lead to reduced labeling efficiency due to the competing hydrolysis reaction.
Q3: What happens if the pH is too low or too high during the coupling step?
-
pH Too Low (below 7.0): The primary amine on your this compound will be predominantly protonated (-NH3+). In this state, it is not nucleophilic and will not react efficiently with the NHS ester, leading to little or no labeling.
-
pH Too High (above 8.5): While the amine is fully deprotonated and highly reactive, the NHS ester on your target molecule will be rapidly hydrolyzed by water. This competing reaction destroys the active site on your target molecule, drastically reducing the amount of available dye that can react and lowering the overall labeling yield.
Q4: Which buffers should I use for the two-step conjugation?
-
Activation Step (pH 4.7-6.0): Use a buffer free of amines and carboxylates. 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid) is the standard and highly recommended choice.
-
Coupling Step (pH 7.2-8.5): Use an amine-free buffer. Good choices include Phosphate-Buffered Saline (PBS) , HEPES, Borate, or Sodium Bicarbonate buffers.
Q5: Can I perform the labeling as a one-step reaction?
While a one-step protocol (adding EDC, NHS, your target molecule, and this compound all at once) is possible, it is generally less efficient. The conflicting pH requirements for activation and coupling mean that a single pH will be a compromise for both steps. A two-step protocol, where the pH is adjusted after the initial activation, provides greater control and typically yields better results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Incorrect pH | Verify the pH of your buffers with a calibrated meter. Use MES buffer at pH 5.0-6.0 for activation and a buffer like PBS at pH 7.2-8.0 for the coupling step. |
| Incompatible Buffer | Ensure you are using amine-free and carboxylate-free buffers (e.g., MES, PBS, HEPES). Avoid Tris and glycine (B1666218) until the final quenching step. | |
| Hydrolysis of EDC or NHS-ester | Prepare EDC and NHS solutions immediately before use. Perform the coupling step promptly after the activation step. Consider performing the reaction at 4°C for a longer period to slow down hydrolysis. | |
| Low Protein/Target Concentration | If possible, increase the concentration of your target molecule to at least 2 mg/mL. | |
| High Background / Non-specific Staining | Inadequate Quenching | After the labeling reaction, add an amine-containing buffer like Tris or glycine (e.g., 50 mM final concentration) to quench any unreacted NHS esters. |
| Insufficient Purification | Ensure thorough removal of unreacted this compound after labeling using size-exclusion chromatography (e.g., desalting column), dialysis, or spin columns. | |
| Precipitation of Labeled Molecule | Over-labeling | The properties of your molecule change upon labeling. High degrees of labeling can sometimes reduce solubility. Reduce the molar excess of the activated molecule relative to the this compound. |
Quantitative Data Summary
The efficiency of the labeling reaction is a balance between amine reactivity and NHS-ester stability, both of which are governed by pH.
Table 1: Effect of pH on NHS-Ester Hydrolysis Rate
| pH | Half-life of NHS-Ester | Implication for Labeling |
| 7.0 | 4-5 hours | Stable, but amine reactivity is low. |
| 8.0 | ~1 hour | Good balance of stability and amine reactivity. |
| 8.6 | ~10 minutes | Highly unstable; hydrolysis strongly competes with labeling. |
| 9.0 | ~5-10 minutes | Very rapid hydrolysis; generally unsuitable for efficient labeling. |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Carboxyl-Containing Protein
This protocol is a general guideline for activating carboxyl groups on a protein with EDC/NHS and subsequently labeling it with this compound.
Materials:
-
Protein of interest (in a suitable buffer like MES or PBS)
-
This compound
-
EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step A: Activation of the Protein
-
Prepare your protein solution (e.g., 2 mg/mL) in ice-cold Activation Buffer.
-
Prepare EDC and Sulfo-NHS solutions immediately before use in Activation Buffer.
-
Add EDC to the protein solution to a final concentration of ~2-5 mM.
-
Immediately add Sulfo-NHS to the reaction to a final concentration of ~5-10 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Immediately remove excess EDC and Sulfo-NHS, and exchange the buffer to the Coupling Buffer using a desalting column equilibrated with PBS, pH 7.2.
Step B: Conjugation to this compound
-
Immediately after buffer exchange, add this compound to the activated protein solution. A 10- to 20-fold molar excess of the amine dye over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes.
Step C: Purification
-
Purify the final TAMRA-labeled protein conjugate from excess dye and reaction byproducts using a desalting column, dialysis, or other suitable chromatography method.
Visualizations
Caption: Experimental workflow for a two-step this compound labeling reaction.
Caption: Logical relationship between pH, reactant stability, and reaction efficiency.
References
Technical Support Center: Purification of TAMRA-PEG3-NH2 Labeled Biomolecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unconjugated TAMRA-PEG3-NH2 dye from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
A1: this compound is a fluorescent labeling reagent. It consists of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, which provides a bright, orange-red fluorescence, attached to a three-unit polyethylene (B3416737) glycol (PEG) spacer that terminates in a primary amine (-NH2) group. The TAMRA moiety allows for the detection and quantification of labeled biomolecules. The PEG spacer enhances water solubility and provides a flexible linker to minimize steric hindrance between the dye and the target biomolecule. The terminal amine group is reactive towards functional groups like carboxylic acids and N-hydroxysuccinimide (NHS) esters, enabling covalent attachment to proteins, peptides, and other molecules.
Q2: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A2: The removal of unconjugated (free) dye is critical for several reasons:
-
Accurate Quantification: The presence of free dye can interfere with the accurate determination of the degree of labeling (DOL), which is the ratio of dye molecules to biomolecules.
-
Reduced Background Signal: Unbound dye contributes to high background fluorescence in imaging and assay applications, reducing the signal-to-noise ratio and potentially leading to false-positive results.[1][2]
-
Prevention of Non-Specific Interactions: Free dye can non-specifically bind to surfaces or other molecules in an assay, leading to artifacts and misinterpretation of results.[3]
-
Ensuring Purity for Downstream Applications: For therapeutic or diagnostic applications, high purity of the labeled biomolecule is essential to ensure safety and efficacy.
Q3: What are the common methods for removing unconjugated this compound?
A3: Several chromatography and filtration techniques can be employed to separate the labeled biomolecule from the free dye. The choice of method depends on the properties of the biomolecule (size, charge, hydrophobicity), the scale of the purification, and the required purity. Common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Ion-Exchange Chromatography (IEX)
-
Hydrophobic Interaction Chromatography (HIC)
-
Dialysis
-
Spin Columns with specialized dye-removal resins
Troubleshooting Guide
This guide addresses common issues encountered during the removal of unconjugated this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in downstream assays. | Incomplete removal of unconjugated dye. | * Optimize your chosen purification method (e.g., increase column length for SEC, adjust gradient for RP-HPLC). * Consider a secondary purification step using a different method (e.g., SEC followed by RP-HPLC). * For spin columns, ensure the sample volume and concentration are within the recommended range. |
| Low recovery of the labeled biomolecule. | * The biomolecule is sticking to the chromatography resin or membrane. * The biomolecule is precipitating during purification. | * For SEC, ensure the buffer has an appropriate ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions. * For RP-HPLC, optimize the gradient and consider using a different ion-pairing agent. * For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your biomolecule. * Ensure all buffers are compatible with your biomolecule and filtered to remove particulates. |
| Co-elution of free dye and labeled biomolecule. | The chosen purification method does not provide sufficient resolution. | * If using SEC, ensure there is a significant size difference between the biomolecule and the dye. * If using RP-HPLC, the hydrophobicity of the labeled biomolecule and the free dye may be too similar. Try adjusting the gradient, solvent system, or using a column with a different stationary phase. * Consider an alternative method based on a different separation principle, such as IEX (charge) or HIC (hydrophobicity under high salt conditions). |
| Colored resin after purification (SEC or IEX). | The free dye is non-specifically binding to the chromatography matrix. | * For some dyes, this can be a known issue with certain resins like Sephadex. * Consider using a different type of resin (e.g., polyacrylamide-based). * For IEX, ensure the pH and ionic strength of the buffers are optimized to prevent non-specific binding of the dye. * Disposable columns can be a practical solution to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size. Larger molecules (the labeled biomolecule) will elute first, while smaller molecules (the free dye) are retained in the pores of the chromatography beads and elute later.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the Equilibration/Elution Buffer.
-
Sample Loading: Carefully load the reaction mixture onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the Equilibration/Elution Buffer.
-
Fraction Collection: Collect fractions of a defined volume. The labeled biomolecule will be in the initial fractions, followed by the fractions containing the free dye.
-
Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for the biomolecule) and the absorbance maximum of TAMRA (around 555 nm). Pool the fractions containing the labeled biomolecule with minimal free dye.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This technique separates molecules based on their hydrophobicity. It often provides higher resolution than SEC.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Sample solvent (e.g., a mixture of Solvent A and B)
Procedure:
-
Sample Preparation: Dissolve the lyophilized reaction mixture in the sample solvent and filter through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with your starting conditions (e.g., 95% Solvent A and 5% Solvent B).
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Apply a linear gradient of increasing Solvent B to elute the bound molecules. A typical gradient might be from 5% to 95% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA dye.
-
Fraction Collection: Collect the peak corresponding to the labeled biomolecule, which should be well-separated from the peak of the free dye.
-
Analysis: Confirm the purity and identity of the collected fraction using mass spectrometry.
Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation by size | * Mild conditions, preserves protein activity. * Simple and robust. * Good for desalting and buffer exchange. | * Lower resolution compared to RP-HPLC. * Potential for non-specific binding of dye to the resin. * Requires a significant size difference between the biomolecule and the dye. |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | * High resolution and sensitivity. * Well-suited for peptide and protein purification. * Compatible with mass spectrometry. | * Organic solvents and acidic conditions can denature some proteins. * Requires specialized equipment. |
| Ion-Exchange Chromatography (IEX) | Separation by charge | * High capacity. * Can be highly selective. | * The charge of both the biomolecule and the dye must be considered. * Optimization of pH and salt concentration is required. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by hydrophobicity (in high salt) | * Generally milder than RP-HPLC, often preserving protein structure and function. | * Requires high salt concentrations, which may not be suitable for all biomolecules. |
| Dialysis | Separation by size via a semi-permeable membrane | * Simple and requires minimal equipment. * Gentle on the biomolecule. | * Slow process. * Can lead to sample dilution. * Not effective for all dyes, especially if they aggregate or have low water solubility. |
| Dye Removal Spin Columns | Size exclusion or affinity in a spin format | * Fast and convenient for small sample volumes. * High recovery for many proteins. | * Limited capacity. * May not be as effective as chromatography for achieving very high purity. |
Visual Workflows
Caption: General workflow for purification of labeled biomolecules.
Caption: Troubleshooting logic for poor dye removal.
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
Validating Tamra-peg3-NH2 Labeling Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and specific labeling of proteins with fluorescent dyes is paramount for generating reliable and reproducible data. This guide provides an objective comparison of Tamra-peg3-NH2 with other common amine-reactive fluorescent dyes, focusing on the validation of labeling specificity. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the selection and validation of the most appropriate labeling reagent for your research needs.
Introduction to Amine-Reactive Labeling
This compound, like other amine-reactive dyes such as Alexa Fluor™ and Cy™ dyes, is commonly used to label proteins. The primary targets for these dyes are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The specificity of this labeling is crucial, as non-specific binding can lead to inaccurate quantification, incorrect localization, and misleading results in downstream applications. Therefore, rigorous validation of labeling specificity is a critical step in any experiment involving fluorescently labeled proteins.
Comparative Analysis of Labeling Specificity
The ideal fluorescent label exhibits high reactivity towards its intended target, minimal off-target binding, and maintains the biological activity of the labeled protein. Below is a summary of key performance indicators for validating labeling specificity, with comparative data where available.
Quantitative Data Summary
| Parameter | This compound | Alexa Fluor™ Dyes (e.g., 488, 555) | Cy™ Dyes (e.g., Cy3, Cy5) | Key Considerations |
| Labeling Efficiency (DOL) | Typically adjustable by varying the dye-to-protein molar ratio. Optimal DOL is application-dependent to avoid self-quenching.[1] | Generally high, with protocols optimized for achieving a desired DOL.[2] | Efficient labeling, with DOL influenced by the number of accessible lysine residues.[3] | Higher molecular weight proteins may achieve higher DOL due to a greater number of lysine residues.[3] |
| Signal-to-Noise Ratio (SNR) | Good, with a bright fluorescence signal.[4] However, intrinsic fluorescence can sometimes contribute to background. | Excellent brightness and photostability contribute to high SNR. | High quantum yields and photostability lead to good SNR. | SNR is highly dependent on the experimental setup, including the imaging system and sample preparation. |
| Non-Specific Binding | Can occur, particularly with hydrophobic interactions. The PEG linker is designed to reduce non-specific binding. | Formulations are optimized to reduce non-specific interactions. | Hydrophilic versions are available to minimize non-specific binding. | Proper purification after labeling is crucial to remove unbound dye and reduce background. |
| Photostability | Generally considered to be highly photostable, making it suitable for long-term imaging. | Known for superior photostability compared to traditional dyes like fluorescein. | Good photostability, but can be susceptible to photobleaching under intense illumination. | The choice of mounting media and imaging conditions can significantly impact photostability. |
Experimental Protocols for Validating Labeling Specificity
To ensure that the observed fluorescence is a true representation of the target protein's localization and abundance, a combination of the following validation methods is recommended.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. By visualizing the fluorescence of the gel before any other staining, you can assess the specificity of the labeling.
Experimental Protocol:
-
Protein Labeling: Label your protein of interest with this compound or an alternative amine-reactive dye according to the manufacturer's protocol. A typical starting point is a 5- to 20-fold molar excess of the dye to the protein.
-
Purification: Remove unconjugated dye using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Sample Preparation: Mix the labeled protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.
-
Electrophoresis: Load the denatured, labeled protein onto an SDS-PAGE gel along with a molecular weight marker and an unlabeled protein control. Run the gel until adequate separation is achieved.
-
Fluorescence Imaging: Image the gel using a fluorescence imager with the appropriate excitation and emission filters for the chosen dye (for TAMRA, excitation ~555 nm, emission ~580 nm).
-
Total Protein Staining: After fluorescence imaging, stain the same gel with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all protein bands.
-
Analysis: Compare the fluorescent image with the total protein stain. A specific labeling will show a fluorescent band that co-localizes with the protein of interest on the total protein stain. The absence of significant fluorescence in other bands indicates high specificity.
Example Data: A study comparing the labeling of a whole cellular extract with TAMRA and Alexa Fluor® 488 showed that both dyes specifically labeled a range of proteins, as visualized by in-gel fluorescence. The fluorescent protein profiles were then compared to a total protein stain of the same gel.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the precise location of the fluorescent label on the protein and identifying any off-target modifications.
Experimental Protocol:
-
In-gel Digestion: Excise the fluorescent band of interest from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).
-
Peptide Extraction: Extract the resulting peptides from the gel slices.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to search the MS/MS data against the protein sequence database. Identify peptides that are modified with the fluorescent dye. The MS/MS spectrum will confirm the exact amino acid residue that is labeled.
-
Specificity Assessment: The presence of the modification on the intended amino acid residues (primarily lysines) and the absence or low abundance of modifications on other residues confirms labeling specificity.
Fluorescence Microscopy
For proteins that are used in cell-based imaging applications, fluorescence microscopy can provide a qualitative assessment of labeling specificity by observing the localization of the fluorescent signal.
Experimental Protocol:
-
Cell Treatment: Introduce the fluorescently labeled protein to your cell or tissue sample. Include appropriate controls, such as cells treated with an unlabeled version of the protein followed by a secondary antibody if applicable, and cells treated with a different, well-validated fluorescent probe for the same target.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
-
Co-localization Analysis: If a validated probe for the same target is available, perform co-localization analysis to determine if the signal from your this compound labeled protein overlaps with the signal from the validated probe.
-
Signal-to-Noise Ratio (SNR) Assessment: Quantify the fluorescence intensity of the target structure versus a background region in the image. A high SNR indicates that the signal from the labeled protein is significantly above the background noise. While direct comparative SNR data for this compound is limited, Alexa Fluor™ dyes are often cited for their high brightness, which contributes to a favorable SNR.
Alternative Labeling Chemistries for Enhanced Specificity
While amine-reactive labeling is a widely used and effective method, for applications requiring a higher degree of specificity, alternative labeling strategies can be considered.
| Labeling Method | Principle | Advantages | Disadvantages |
| Thiol-Reactive Labeling | Targets cysteine residues. | More specific than amine labeling due to the lower abundance of cysteines. | Requires the presence of a free cysteine, which may need to be introduced via site-directed mutagenesis. |
| Click Chemistry | Involves the reaction of an azide (B81097) and an alkyne. | Highly specific and bio-orthogonal. Can be used for in vivo labeling. | Requires the introduction of a non-natural amino acid or other modifications to introduce the azide or alkyne group. |
| Enzymatic Labeling | Uses enzymes like Sortase or HaloTag® to attach a label to a specific recognition sequence. | Highly site-specific. | Requires genetic modification of the protein to include the recognition sequence. The size of the enzyme tag can sometimes affect protein function. |
Conclusion
Validating the labeling specificity of this compound and any other fluorescent dye is a critical step to ensure the reliability of experimental results. A multi-pronged approach utilizing SDS-PAGE, mass spectrometry, and fluorescence microscopy provides a comprehensive assessment of labeling specificity. While this compound is a robust and widely used fluorescent label, its performance should be validated in the context of the specific protein and application. For experiments demanding the highest level of specificity, alternative labeling chemistries such as thiol-reactive labeling or enzymatic methods may be more suitable. By following the protocols and considering the comparative data presented in this guide, researchers can confidently select and validate the optimal fluorescent labeling strategy for their needs.
References
A Head-to-Head Comparison of Amine-Reactive Fluorescent Dyes: Tamra-peg3-NH2 vs. Cy3
In the dynamic field of biomedical research and drug development, the precise selection of fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of two widely used amine-reactive fluorescent dyes: Tamra-peg3-NH2 and Cy3. We will delve into their spectral properties, performance characteristics, and application protocols to assist researchers in making an informed decision for their specific experimental needs.
At a Glance: Key Quantitative Data
For researchers requiring a quick overview, the following table summarizes the key performance indicators of this compound and Cy3.
| Property | This compound | Cy3 |
| Excitation Maximum (λex) | ~553 nm[1][2] | ~550-555 nm[3][4][5] |
| Emission Maximum (λem) | ~575 nm | ~568-570 nm |
| Molar Extinction Coefficient (ε) | ~92,000 cm⁻¹M⁻¹ (in MeOH) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Data not readily available for this specific derivative | ~0.15 |
| Molecular Weight | ~604.7 g/mol | ~627 g/mol (for NHS ester) |
Delving Deeper: A Comparative Analysis
Spectral Properties
Both this compound and Cy3 exhibit fluorescence in the orange-red region of the visible spectrum, making them compatible with standard fluorescence microscopy filter sets, such as those for TRITC (tetramethylrhodamine). This compound has an excitation maximum around 553 nm and an emission maximum around 575 nm. Cy3 has a slightly broader excitation range, peaking between 550 nm and 555 nm, with its emission maximum typically observed between 568 nm and 570 nm. The similarity in their spectral profiles allows for their use with common laser lines, such as the 532 nm laser.
Performance Characteristics
Brightness and Photostability: A crucial factor in fluorescence imaging is the brightness of the dye, which is a product of its molar extinction coefficient and quantum yield. Cy3 is known for its high molar extinction coefficient of approximately 150,000 cm⁻¹M⁻¹, contributing to its bright fluorescence signal. While the quantum yield of the specific this compound derivative is not readily published, the core TAMRA fluorophore is generally recognized for its exceptional photostability, often outperforming Cy3 in experiments requiring prolonged or intense illumination. However, this increased photostability in TAMRA dyes can sometimes be associated with a lower quantum yield compared to some cyanine (B1664457) dyes like Cy3. Therefore, a trade-off may exist: Cy3 might provide a brighter initial signal, while this compound is likely to offer a more stable signal over time.
Environmental Sensitivity: Cy3 is reported to be relatively insensitive to pH variations over a broad range, adding to its versatility in different experimental conditions. Both dyes are known for their good performance in both aqueous and non-polar mounting media.
Chemical Structures and Labeling Chemistry
To visualize the fundamental components of these dyes, their chemical structures are presented below.
This compound consists of a tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to a three-unit polyethylene (B3416737) glycol (PEG) spacer, which terminates in a primary amine group. The PEG spacer enhances water solubility and reduces steric hindrance between the dye and the target biomolecule. Cy3 belongs to the cyanine dye family and features a polymethine chain connecting two nitrogen-containing heterocyclic rings. It is typically functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, for covalent attachment to primary amines on proteins and other biomolecules.
Experimental Protocols: A Guide to Bioconjugation
The following section provides a generalized protocol for labeling proteins with this compound and Cy3 NHS ester.
General Experimental Workflow
Protein Labeling with Cy3-NHS Ester
This protocol is adapted for labeling proteins with amine-reactive Cy3.
Materials:
-
Protein solution (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.5 ± 0.5)
-
Cy3-NHS ester stock solution (10 mM in anhydrous DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL for optimal labeling efficiency. Ensure the pH of the protein solution is between 8.0 and 9.0. Prepare a fresh stock solution of Cy3-NHS ester in anhydrous DMSO.
-
Conjugation: Add a 10-fold molar excess of the Cy3-NHS ester stock solution to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution to react with any remaining NHS ester.
-
Purification: Remove the unconjugated dye from the labeled protein using a desalting column or dialysis.
Protein Labeling with this compound (via EDC/NHS chemistry)
Since this compound has a terminal amine, it needs to be conjugated to a carboxyl group on the target molecule, or the target molecule's amine needs to be activated. A more common approach is to use a carboxylated TAMRA derivative. However, if starting with this compound, one could conjugate it to a protein's carboxyl groups (e.g., on aspartic or glutamic acid residues) using EDC/NHS chemistry. A more direct comparison to the amine-reactive Cy3 would involve using a TAMRA derivative with a reactive group like an NHS ester (e.g., TAMRA-PEG3-NHS). For the purpose of this guide, we will describe the general principle of using an amine-reactive TAMRA derivative.
Materials:
-
Protein solution (in a suitable buffer, e.g., PBS, pH 7.2-7.5)
-
TAMRA-PEG3-NHS ester stock solution (10 mM in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Reagent Preparation: Prepare the protein solution at a suitable concentration. Prepare a fresh stock solution of the amine-reactive TAMRA derivative.
-
Conjugation: Add a 10-20 fold molar excess of the TAMRA-NHS ester solution to the protein solution. The optimal pH for the reaction with primary amines is 7.2-8.0. Incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a quenching solution to terminate the reaction.
-
Purification: Purify the labeled protein to remove free dye.
Conclusion
Both this compound and Cy3 are excellent fluorescent dyes for labeling biomolecules. The choice between them will ultimately depend on the specific experimental requirements. For applications demanding high photostability during long-term imaging, this compound is likely the superior choice. Conversely, if maximizing the initial signal brightness is the primary goal and illumination times are short, Cy3 may be the preferred option due to its high extinction coefficient. For any new experimental setup, it is always advisable to perform a direct side-by-side comparison to determine the optimal fluorophore for your specific needs.
References
A Head-to-Head Comparison: Tamra-peg3-NH2 vs. Alexa Fluor Dyes for Protein Labeling
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent dye for protein labeling is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Tamra-peg3-NH2 and the widely used Alexa Fluor family of dyes, supported by key performance data and detailed experimental protocols.
Introduction to the Dyes
This compound is a derivative of tetramethylrhodamine (B1193902) (TAMRA), a well-established fluorophore known for its bright orange-red fluorescence.[1] The inclusion of a three-unit polyethylene (B3416737) glycol (PEG) spacer with an amine (NH2) terminus is designed to increase water solubility, reduce steric hindrance, and provide a reactive handle for conjugation.[2][3] This amine group can be reacted with various crosslinkers to facilitate protein labeling.
Alexa Fluor dyes are a series of sulfonated rhodamine and other derivatives engineered for superior brightness, photostability, and pH insensitivity.[4][5] They are considered the industry standard for many fluorescence applications due to their exceptional performance across a wide range of the spectrum. Like this compound, they are commonly available with amine-reactive functionalities, such as NHS esters, for straightforward protein conjugation.
Quantitative Performance Comparison
The choice between fluorescent dyes often comes down to their photophysical properties. The following tables summarize key quantitative data for TAMRA and a selection of spectrally similar Alexa Fluor dyes to facilitate a direct comparison.
Table 1: Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) |
| TAMRA | ~555 | ~580 |
| Alexa Fluor 546 | ~556 | ~573 |
| Alexa Fluor 555 | ~555 | ~565 |
| Alexa Fluor 568 | ~578 | ~603 |
| Alexa Fluor 594 | ~590 | ~617 |
Sources:
Table 2: Photophysical Performance
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| TAMRA | ~91,000 | ~0.1 - 0.5 | 9,100 - 45,500 |
| Alexa Fluor 546 | ~104,000 | 0.79 | ~82,160 |
| Alexa Fluor 555 | ~150,000 | 0.1 | ~15,000 |
| Alexa Fluor 568 | ~91,300 | 0.69 | ~62,997 |
| Alexa Fluor 647 | ~270,000 | 0.33 | ~89,100 |
Sources:
Key Takeaways from the Data:
-
Brightness: While the quantum yield of TAMRA can be variable depending on its environment, several Alexa Fluor dyes, such as Alexa Fluor 546 and 568, generally exhibit higher overall brightness (a product of molar extinction coefficient and quantum yield). Notably, Alexa Fluor 647 is exceptionally bright in the far-red spectrum.
-
Photostability: Alexa Fluor dyes are consistently reported to be more photostable than TAMRA. This is a crucial advantage for applications requiring prolonged or intense illumination, such as super-resolution microscopy or time-lapse imaging.
-
pH Sensitivity: The fluorescence of Alexa Fluor dyes is largely independent of pH over a broad range (pH 4-10), which is a significant improvement over many traditional dyes like fluorescein. While TAMRA is generally more stable than fluorescein, its fluorescence can still be influenced by pH.
-
Water Solubility: The sulfonation of Alexa Fluor dyes enhances their water solubility, which can simplify labeling procedures by minimizing the need for organic co-solvents. The PEG spacer in this compound also serves to improve its aqueous solubility.
Experimental Workflows and Protocols
The following section details a general protocol for labeling proteins with amine-reactive dyes and a logical workflow for selecting the appropriate dye.
Protein Labeling Workflow
Caption: A generalized workflow for labeling proteins with amine-reactive fluorescent dyes.
Experimental Protocol: Protein Labeling with Amine-Reactive Dyes
This protocol is a general guideline for labeling proteins with NHS esters of both Tamra-peg3 and Alexa Fluor dyes. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0, or PBS, pH 8.0)
-
This compound or Alexa Fluor NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Purification column (e.g., gel filtration, spin desalting) or dialysis cassette
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dialyze the protein into the amine-free buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the reactive dye stock solution. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be empirically determined.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
The DOL is the molar ratio of the dye to the protein.
-
Logical Relationship for Dye Selection
Caption: A decision-making flowchart for selecting between this compound and Alexa Fluor dyes.
Conclusion
For demanding applications that require high photostability, brightness, and pH insensitivity, the Alexa Fluor family of dyes generally offers superior performance compared to TAMRA derivatives. However, this compound remains a viable and often more cost-effective option for many standard fluorescence applications where extreme photostability is not the primary concern. The ultimate choice will depend on the specific experimental requirements, instrumentation, and budget. Researchers are encouraged to consider the quantitative data presented and optimize labeling protocols for their specific protein of interest.
References
- 1. TAMRA dye for labeling in life science research [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. TAMRA-PEG3-N3 | CAS:1228100-59-1 | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of the Photostability of TAMRA-PEG3-NH2 and Alternative Fluorophores
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust and reliable fluorescent probe is a critical determinant of experimental success. Among the myriad of available dyes, those with high photostability are paramount for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging, single-molecule tracking, and high-resolution microscopy. This guide provides an objective comparison of the photostability of TAMRA-PEG3-NH2 against common spectrally similar alternatives, including Alexa Fluor 555, ATTO 565, and Cy3. The information presented herein is supported by a compilation of experimental data from various sources and includes a detailed protocol for a standardized head-to-head comparison.
Executive Summary
Tetramethylrhodamine (TAMRA) is a well-established fluorophore valued for its good photostability, particularly when compared to traditional dyes like Cy3. However, the advent of modern dye families, such as the Alexa Fluor and ATTO dyes, has introduced alternatives with reportedly superior performance in terms of both brightness and resistance to photobleaching.
-
This compound offers a good balance of photostability and reactivity for bioconjugation. It is generally more photostable than Cy3.
-
Alexa Fluor 555 is consistently reported to be significantly more photostable than Cy3 and is a brighter alternative to TAMRA.[1][2]
-
ATTO 565 is recognized for its exceptional thermal and photostability, making it a strong candidate for demanding applications that involve high laser powers or long acquisition times.[3]
-
Cy3 is a widely used dye but is known to be more susceptible to photobleaching compared to the other alternatives discussed in this guide.[1][4]
The choice of fluorophore will ultimately depend on the specific requirements of the experiment, balancing the need for signal longevity with factors such as brightness, cost, and the specific conjugation chemistry required. For the most rigorous applications, a direct comparison of the dyes under the specific experimental conditions is highly recommended.
Quantitative Comparison of Fluorophore Properties
The following table summarizes key photophysical and photostability data for TAMRA and its alternatives. It is important to note that direct comparisons of photostability can be challenging as the data is often collected under varying experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Relative Brightness* | Photostability Metric |
| TAMRA | ~546 | ~575 | ~90,000 | ~0.1 | 0.09 | Photobleaching quantum yield (Φb) data not readily available for the PEG3-NH2 conjugate. Generally considered more photostable than Cy3. |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.1 | 0.15 | Significantly more photostable than Cy3. Quantitative photobleaching quantum yield not specified. |
| ATTO 565 | ~564 | ~590 | ~120,000 | ~0.90 | 1.08 | High photostability. Photobleaching decay constants (k) have been measured at 5.1 x 10⁻⁴ s⁻¹ and 2.9 x 10⁻³ s⁻¹ under specific conditions. |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | 0.23 | Less photostable than Alexa Fluor 555 and ATTO 565. |
*Relative Brightness is calculated as (ε × Φ) / 100,000 for normalization.
Experimental Protocol for Comparative Photostability Assessment
To enable a direct and unbiased comparison of fluorophore photostability, the following protocol outlines a standardized methodology for measuring the photobleaching half-life (t½), the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.
Objective: To determine and compare the photobleaching rates of this compound, Alexa Fluor 555, ATTO 565, and Cy3 conjugated to a model protein (e.g., Bovine Serum Albumin - BSA).
Materials:
-
This compound, Alexa Fluor 555 NHS ester, ATTO 565 NHS ester, and Cy3 NHS ester
-
Bovine Serum Albumin (BSA) in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Gel filtration column (e.g., Sephadex G-25)
-
Spectrofluorometer or a fluorescence microscope with a stable light source (e.g., 561 nm laser) and a sensitive detector (e.g., sCMOS or EMCCD camera)
-
Quartz cuvettes or glass-bottom imaging dishes
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
Part 1: Protein Conjugation
-
Prepare Dye Stock Solutions: Dissolve each NHS ester dye in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Prepare Protein Solution: Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 8.3) to a concentration of 5 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the reactive dye to the BSA solution. Incubate for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Separate the dye-protein conjugate from the unreacted dye using a gel filtration column equilibrated with PBS (pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the respective absorption maximum of the dye.
Part 2: Photobleaching Measurement
-
Sample Preparation: Dilute each dye-BSA conjugate in PBS to a final concentration that gives a similar initial fluorescence intensity across all samples. For microscopy, immobilize the conjugates on a glass-bottom dish.
-
Instrumentation Setup:
-
Microscope: Use a consistent laser power (e.g., 1 kW/cm²) and detector settings for all samples.
-
Spectrofluorometer: Use a constant excitation intensity and slit width.
-
-
Data Acquisition:
-
Record an initial fluorescence intensity measurement (I₀) at time t=0.
-
Continuously illuminate the sample with the excitation light.
-
Acquire fluorescence intensity measurements at regular intervals until the intensity has decreased to less than 20% of the initial value.
-
-
Data Analysis:
-
For each time point (t), calculate the normalized fluorescence intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
Fit the resulting photobleaching curve to a single exponential decay function: I(t) = I₀ * e^(-kt), where 'k' is the photobleaching rate constant.
-
Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2)/k.
-
-
Comparison: Compare the t½ values obtained for each fluorophore. A longer t½ indicates higher photostability.
Visualizing Experimental Processes and Concepts
To further clarify the experimental workflow and the underlying photophysical processes, the following diagrams are provided.
Caption: Experimental workflow for comparative photostability analysis.
Caption: Simplified Jablonski diagram illustrating fluorescence and photobleaching pathways.
References
A Researcher's Guide to TAMRA-PEG3-NH2: A Quantitative Comparison of Fluorescence Properties
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that directly impacts experimental success. TAMRA-PEG3-NH2 is a widely used fluorescent labeling reagent that combines the bright, photostable orange-red fluorescence of Tetramethylrhodamine (TAMRA) with a flexible, hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a primary amine (NH2).[1] The PEG linker enhances water solubility and minimizes steric hindrance between the dye and the labeled biomolecule.[1][2] The terminal amine group allows for versatile conjugation to molecules with available carboxylic acids or other amine-reactive functional groups.
This guide provides an objective, data-driven comparison of this compound's fluorescence properties against common alternatives, supported by detailed experimental protocols for quantitative analysis.
Quantitative Comparison of Fluorescent Dyes
The selection of a fluorophore is often a trade-off between brightness (a product of molar extinction coefficient and quantum yield) and photostability. The following table summarizes key quantitative photophysical properties of TAMRA and comparable fluorescent dyes.
Note: The exact spectral characteristics of any dye can vary depending on its local environment, including solvent, pH, and conjugation state.[3] Data for TAMRA derivatives are often used as a close approximation for this compound.[4]
| Property | TAMRA (Tetramethylrhodamine) | Cy3 (Cyanine3) | Fluorescein |
| Excitation Max (λex) | ~546 - 565 nm | ~550 nm | ~494 nm |
| Emission Max (λem) | ~565 - 583 nm | ~570 nm | ~521 nm |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | ~70,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | ~0.1 - 0.3 | ~0.15 | ~0.92 |
| Fluorescence Lifetime (τ) | ~0.5 - 3.0 ns (can be complex) | Varies significantly | ~4 ns |
| Relative Photostability | Generally high | Moderate to low | Low |
| Primary Reactive Groups | Carboxylic Acid, NHS Ester, Amine | NHS Ester, Maleimide | NHS Ester, Isothiocyanate |
Experimental Protocols
Accurate characterization of a fluorophore's properties is essential for reproducible quantitative experiments. The following protocols outline standardized methods for determining key fluorescence parameters.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The comparative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield, is most common.
Materials:
-
Test Sample (e.g., this compound conjugate)
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 N H₂SO₄, ΦF = 0.51)
-
Spectroscopic grade solvent
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
10 mm path length cuvettes
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the test sample and the quantum yield standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to prevent inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance spectrum for each dilution of the sample and the standard. Record the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength must be the same as that used for the absorbance measurements. Ensure excitation and emission slit widths are identical for all measurements.
-
Data Analysis:
-
Correct the emission spectra for background fluorescence from the solvent.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
For both the test sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculate Quantum Yield: The quantum yield of the test sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the test sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions. This term becomes 1 if the same solvent is used for both.
-
Protocol 2: Assessment of Photostability
Photostability, or the resistance of a fluorophore to photobleaching, is critical for applications involving prolonged or intense illumination, such as time-lapse microscopy.
Materials:
-
Fluorescently labeled sample (e.g., protein labeled with this compound)
-
Fluorescence microscope with a camera and appropriate filter sets
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare the sample on a microscope slide.
-
Define Imaging Parameters: Choose an area of interest and set the imaging parameters (e.g., excitation intensity, exposure time). These parameters should be kept constant throughout the experiment.
-
Time-Lapse Imaging: Acquire a series of images of the same field of view at regular time intervals under continuous illumination.
-
Data Acquisition: Record the fluorescence intensity of the region of interest in each image over time.
-
Data Analysis:
-
Correct for background fluorescence.
-
Normalize the initial fluorescence intensity to 100%.
-
Plot the normalized fluorescence intensity as a function of time or exposure number.
-
The rate of fluorescence decay is an indicator of the dye's photostability. The time it takes for the fluorescence to decrease to 50% of its initial value (the half-life) can be used as a quantitative measure.
-
-
Comparison: Repeat the experiment under identical conditions for different fluorophores to directly compare their photostability.
Visualizations: Workflows and Logic Diagrams
References
EGFP and Tamra-peg3-NH2: A Comparative Guide for FRET Applications
For researchers in cell biology and drug discovery, Förster Resonance Energy Transfer (FRET) is a powerful technique to study molecular interactions, protein conformational changes, and enzyme activity in real-time and within the native cellular environment. The choice of the donor and acceptor fluorophore pair is critical for the success of any FRET experiment. This guide provides a detailed comparison of Tamra-peg3-NH2 as a FRET acceptor for the widely used Enhanced Green Fluorescent Protein (EGFP) donor, alongside other common acceptors.
Principle of FRET
FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers energy to a proximal acceptor molecule. This energy transfer is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission and the acceptor's excitation spectra, and the relative orientation of the fluorophores. When FRET occurs, the donor's fluorescence is quenched, and the acceptor's fluorescence is sensitized, providing a measurable signal that correlates with molecular proximity.
Performance Comparison: this compound vs. Alternative FRET Acceptors for EGFP
The selection of a FRET acceptor for EGFP depends on several factors, including spectral overlap, quantum yield, extinction coefficient, and the experimental system. Here, we compare the key photophysical properties of this compound with commonly used fluorescent protein acceptors for EGFP.
| Feature | EGFP (Donor) | This compound (Acceptor) | mCherry (Acceptor) | mRuby2 (Acceptor) | Venus (Acceptor) |
| Excitation Max (nm) | ~488 | ~553 | ~587 | ~559 | ~515 |
| Emission Max (nm) | ~509 | ~575 | ~610 | ~600 | ~528 |
| Quantum Yield | 0.60 | ~0.3-0.4 | 0.22 | 0.35 | 0.57 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 55,000 | ~95,000 | 72,000 | 113,000 | 92,200 |
| Förster Radius (R₀) with EGFP (Å) | N/A | ~50-60 (estimated) | ~51 | ~54 | ~62 |
| Molecular Weight | ~27 kDa | 604.7 Da | ~26.7 kDa | ~26.6 kDa | ~27 kDa |
| Labeling Strategy | Genetic Fusion | Chemical Conjugation | Genetic Fusion | Genetic Fusion | Genetic Fusion |
Note: The Förster radius for EGFP-Tamra is an estimation based on the spectral properties of TAMRA derivatives and may vary depending on the specific experimental conditions. Data for fluorescent proteins are compiled from various sources and represent typical values.
In-depth Look: EGFP and this compound FRET Pair
The spectral overlap between the emission of EGFP (peaking at ~509 nm) and the excitation of TAMRA (peaking at ~553 nm) is substantial, making them a viable FRET pair. A study investigating the interaction between a methylphenidate (MPH) analog labeled with TAMRA and the Synapsin III protein fused to GFP demonstrated significant FRET efficiency, confirming the utility of this pair in cellular assays.[1]
Advantages of using this compound as an acceptor for EGFP:
-
Small Size: As an organic dye, TAMRA is significantly smaller than fluorescent protein acceptors. This minimizes potential steric hindrance and is advantageous when labeling small proteins or specific sites where a bulky fluorescent protein might interfere with function.
-
High Molar Extinction Coefficient: TAMRA's high extinction coefficient contributes to a good Förster radius, enabling efficient energy transfer over a functional range.
-
Photostability: Rhodamine dyes like TAMRA are known for their relatively good photostability, which is beneficial for imaging experiments that require prolonged or repeated exposure to excitation light.
-
Chemical Conjugation Flexibility: this compound can be conjugated to specific sites on a target protein, such as unnatural amino acids or specific residues, offering precise control over the labeling position, which is often not possible with fluorescent protein fusions.
Considerations:
-
Labeling and Purification: The use of an organic dye requires protein purification and a chemical conjugation step, which can be more labor-intensive than the genetic encoding of fluorescent proteins.
-
Stoichiometry Control: Achieving a 1:1 donor-to-acceptor ratio can be challenging with chemical labeling and requires careful optimization and characterization.
Experimental Section
This section provides a general framework for a FRET experiment using an EGFP-fusion protein as the donor and a target protein labeled with this compound as the acceptor. The most common intensity-based FRET measurement method, sensitized emission, is described here.
Protocol 1: Labeling of Target Protein with this compound
This protocol is a general guideline for labeling a protein with an amine-reactive dye. The specific buffer conditions and dye-to-protein ratio may need to be optimized for your protein of interest.
-
Protein Preparation:
-
Purify the target protein to a high degree of purity (>95%).
-
Dialyze the protein into an amine-free buffer, such as 100 mM sodium bicarbonate, pH 8.3. The protein concentration should ideally be between 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Add the dissolved this compound to the protein solution while gently stirring. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of Labeled Protein:
-
Remove unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~553 nm (for TAMRA concentration).
-
Protocol 2: Sensitized Emission FRET Measurement in Live Cells
This protocol outlines the steps for acquiring and analyzing images for sensitized emission FRET.
-
Sample Preparation:
-
Donor-only sample: Cells expressing the EGFP-fusion protein.
-
Acceptor-only sample: Cells microinjected with or incubated with the this compound labeled protein.
-
FRET sample: Cells expressing the EGFP-fusion protein and containing the this compound labeled protein.
-
-
Image Acquisition:
-
Use a fluorescence microscope equipped with appropriate filter sets for EGFP and TAMRA.
-
For each sample, acquire three images:
-
Donor Image (I_DD): Excite with the EGFP excitation filter and detect with the EGFP emission filter.
-
Acceptor Image (I_AA): Excite with the TAMRA excitation filter and detect with the TAMRA emission filter.
-
FRET Image (I_DA): Excite with the EGFP excitation filter and detect with the TAMRA emission filter.
-
-
-
Data Analysis and FRET Efficiency Calculation:
-
Correction for Spectral Bleed-through:
-
Determine the donor bleed-through (BTd) from the donor-only sample: BTd = I_DA / I_DD.
-
Determine the acceptor cross-excitation (BTa) from the acceptor-only sample: BTa = I_DA / I_AA.
-
-
Calculate the Corrected FRET (FRETc):
-
For the FRET sample, calculate FRETc for each pixel using the formula: FRETc = I_DA - (BTd * I_DD) - (BTa * I_AA)
-
-
Normalized FRET (NFRET): To account for variations in fluorophore concentration, a normalized FRET index is often calculated. One common method is: NFRET = FRETc / sqrt(I_DD * I_AA)
-
A positive NFRET value indicates the presence of FRET. For a more quantitative measure of FRET efficiency, further calibration with standards of known FRET efficiency is required.
Alternative FRET Measurement Techniques
Besides sensitized emission, other methods can be employed to measure FRET between EGFP and this compound.
-
Acceptor Photobleaching FRET: This method involves measuring the donor's fluorescence intensity before and after photobleaching the acceptor. An increase in the donor's fluorescence after acceptor photobleaching is indicative of FRET. This method is relatively straightforward but is destructive and not suitable for dynamic measurements.[2]
-
Fluorescence Lifetime Imaging Microscopy (FLIM)-FRET: FLIM measures the fluorescence lifetime of the donor. In the presence of FRET, the donor's fluorescence lifetime decreases. FLIM-FRET is a robust method that is independent of fluorophore concentration and less susceptible to artifacts like spectral bleed-through.[3][4]
Conclusion
This compound serves as a viable and effective FRET acceptor for the EGFP donor, offering distinct advantages in terms of its small size and the flexibility of chemical conjugation. While fluorescent proteins like mCherry and mRuby2 provide the convenience of genetic encoding, the use of a small organic dye like TAMRA can be crucial for experiments where steric hindrance is a concern or precise labeling is required. The choice of the acceptor will ultimately depend on the specific biological question, the experimental system, and the available instrumentation. Careful consideration of the photophysical properties and experimental methodologies outlined in this guide will enable researchers to design and execute robust and informative FRET experiments.
References
- 1. Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 3. Measuring FRET using time-resolved FLIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiphoton-FLIM Quantification of the EGFP-mRFP1 FRET Pair for Localization of Membrane Receptor-Kinase Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Fluorescent Landscape: A Comparative Guide to Alternatives for TAMRA-PEG3-NH2
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that profoundly impacts experimental outcomes. TAMRA-PEG3-NH2, a molecule combining the workhorse tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a flexible three-unit polyethylene (B3416737) glycol (PEG) linker and an amine-reactive group, has long been a staple for labeling biomolecules. However, the expanding horizons of fluorescence applications, from high-resolution imaging to sensitive in vitro assays, demand a critical evaluation of its performance against a new generation of alternatives. This guide provides an objective comparison of alternatives to this compound, focusing on both the fluorophore and the linker, supported by experimental data to inform the selection of the optimal tool for specific research needs.
The Core Components: Deconstructing this compound
To understand the alternatives, it is essential to first appreciate the individual contributions of the components of this compound. The TAMRA dye offers bright, orange-red fluorescence, while the PEG3 linker enhances water solubility and provides a spacer to minimize steric hindrance between the dye and the labeled biomolecule. The terminal amine group allows for conjugation to various molecules.
Alternatives to the TAMRA Fluorophore: A Brighter Future
The limitations of TAMRA, including its moderate quantum yield and susceptibility to photobleaching under intense illumination, have driven the development of superior fluorophores. Here, we compare TAMRA to three leading alternatives: ATTO 565, BODIPY TMR, and Cyanine3 (Cy3).
ATTO 565 , a rhodamine-based dye like TAMRA, is engineered for exceptional photostability and a high fluorescence quantum yield, making it a robust choice for demanding applications such as super-resolution microscopy.[1] BODIPY TMR stands out for its remarkably high quantum yield, approaching unity, which translates to significantly brighter signals compared to TAMRA.[2] Its relatively long fluorescence lifetime also makes it an excellent candidate for fluorescence polarization assays.[3][4] Cyanine3 (Cy3) is another widely used fluorophore in a similar spectral range. While some studies suggest TAMRA has higher photostability, Cy3 can offer a higher quantum yield in certain contexts, presenting a trade-off between signal stability and initial brightness.[5]
Quantitative Comparison of Fluorophore Properties
| Property | 5-TAMRA (proxy for TAMRA) | ATTO 565 | BODIPY TMR | Cy3 |
| Excitation Maximum (λex) | ~550 - 557 nm | ~563 nm | ~542 nm | ~550 - 555 nm |
| Emission Maximum (λem) | ~575 - 583 nm | ~590 nm | ~574 nm | ~568 - 570 nm |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | 120,000 M⁻¹cm⁻¹ | ~60,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.3 - 0.5 | 0.90 | ~0.99 | ~0.15 |
| Relative Photostability | High | Very High | High | Moderate to High |
Beyond PEG: Innovations in Linker Technology
The PEG linker, while effective at improving solubility and reducing aggregation, is not without its drawbacks. Concerns over potential immunogenicity and its non-biodegradable nature have spurred the development of alternative linker technologies.
Polysarcosine (PSar) has emerged as a highly promising alternative to PEG. It is a polypeptoid based on the endogenous amino acid sarcosine, making it biocompatible and biodegradable. Experimental data from studies on antibody-drug conjugates (ADCs) have shown that PSar can offer performance comparable or even superior to PEG, particularly in improving pharmacokinetic properties and in vivo efficacy.
Click Chemistry Linkers offer a versatile and efficient approach to bioconjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, forming a stable triazole linkage under mild, biocompatible conditions. This allows for the precise and modular attachment of fluorophores to biomolecules, offering an alternative to traditional NHS ester or maleimide (B117702) chemistries.
Performance Comparison: PEG vs. Polysarcosine Linkers in ADCs
| Performance Metric | Polysarcosine (PSar) Linker | PEG Linker |
| Biocompatibility | High (biodegradable, non-immunogenic) | Moderate (potential for immunogenicity) |
| In Vivo Efficacy | Comparable or superior to PEG | Standard benchmark |
| Pharmacokinetics | Can lead to improved clearance rates compared to PEG | Well-established, but can have limitations |
| Hydrophilicity | High, comparable to PEG | High |
Experimental Protocols
To facilitate the direct comparison of these alternatives in your own laboratory, detailed experimental protocols for key applications are provided below.
General Protocol for Protein Labeling with an Amine-Reactive Dye (e.g., ATTO 565-NHS-ester)
This protocol provides a general guideline for labeling proteins with an NHS-ester functionalized dye.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-reactive dye (e.g., ATTO 565 NHS ester) dissolved in anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer to a concentration of 1-10 mg/mL.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of the amine-reactive dye in DMSO or DMF immediately before use.
-
Labeling Reaction: Add a 5-20 fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a gel filtration column or by dialysis against a suitable buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Fluorescence Polarization Assay for Protein-Ligand Binding
This protocol describes a competitive fluorescence polarization assay to measure the binding of a small molecule inhibitor to a protein.
Materials:
-
TAMRA-labeled peptide or small molecule tracer
-
Protein of interest
-
Unlabeled competitor compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled competitor compound in the assay buffer. Prepare a solution of the protein and the TAMRA-labeled tracer in the assay buffer.
-
Assay Plate Setup: Add a fixed volume of the protein-tracer solution to each well of the 384-well plate.
-
Competitor Addition: Add the serially diluted competitor compound to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the IC50 value.
Cellular Imaging of Labeled Biomolecules
This protocol outlines a general procedure for imaging cells labeled with a fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescently labeled biomolecule of interest (e.g., antibody labeled with ATTO 565)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on the imaging substrate and allow them to adhere and grow.
-
Labeling: Incubate the cells with the fluorescently labeled biomolecule in cell culture medium for a specific time and at a predetermined concentration.
-
Washing: Wash the cells with PBS to remove any unbound probe.
-
Fixation and Permeabilization (optional): For fixed-cell imaging or intracellular targets, fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) Bioconjugation
This protocol provides a basic framework for labeling an alkyne-containing biomolecule with an azide-functionalized fluorophore.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized fluorophore
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-biomolecule, azide-fluorophore, CuSO4, sodium ascorbate, and THPTA in the appropriate solvents.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-biomolecule and the azide-fluorophore in the reaction buffer.
-
Catalyst Addition: Add the CuSO4 and THPTA ligand to the reaction mixture.
-
Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled biomolecule using an appropriate method such as gel filtration, dialysis, or chromatography to remove the catalyst and excess reagents.
Visualizing the Alternatives and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Comparison of excitation and emission processes for TAMRA and its alternatives.
Caption: Key property differences between PEG and Polysarcosine linkers.
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Conclusion
The landscape of fluorescent labeling is continuously evolving, offering researchers a powerful and diverse toolkit. While this compound remains a useful reagent, its limitations in photostability and the potential drawbacks of the PEG linker necessitate the consideration of superior alternatives. Fluorophores like ATTO 565 and BODIPY TMR provide significant advantages in brightness and stability, while polysarcosine linkers and click chemistry offer improved biocompatibility and conjugation efficiency. The choice of the optimal probe will ultimately depend on the specific demands of the application, balancing the need for signal brightness, photostability, and biocompatibility. By carefully considering the data and protocols presented in this guide, researchers can make informed decisions to enhance the quality and impact of their scientific endeavors.
References
A Comparative Guide to Quality Control Testing for TAMRA-PEG3-NH2 Reagents
For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the quality and consistency of labeling reagents are paramount. Tetramethylrhodamine (TAMRA) linked to a triethylene glycol spacer with a terminal amine (TAMRA-PEG3-NH2) is a widely used fluorescent reagent for introducing a bright, photostable orange-red fluorophore onto biomolecules. Ensuring the purity, identity, and performance of this reagent is critical for reproducible and reliable experimental outcomes.
This guide provides an objective comparison of the quality control (QC) testing for this compound with a common alternative, Alexa Fluor 555-PEG3-NH2. It includes supporting experimental data and detailed methodologies for key analytical tests.
Performance Comparison of Amine-Reactive PEGylated Fluorophores
The selection of a fluorescent labeling reagent often involves a trade-off between brightness, photostability, and cost. While TAMRA is a well-established and cost-effective fluorophore, dyes like the Alexa Fluor series have been engineered for enhanced performance.
Key Performance Parameters:
-
Purity: The percentage of the desired compound in the reagent vial. Impurities can lead to side reactions, high background signals, and inaccurate quantification. A high purity level, typically ≥90% as determined by HPLC, is essential.
-
Labeling Efficiency: The extent to which the fluorescent dye conjugates to the target molecule. This is often assessed by determining the Degree of Labeling (DOL) after a standardized conjugation reaction.
-
Photostability: The resistance of the fluorophore to photochemical degradation upon exposure to excitation light. Higher photostability is crucial for applications requiring long or intense illumination, such as time-lapse microscopy.
-
pH Sensitivity: The stability of the fluorescence signal over a range of pH values. Dyes that are less sensitive to pH fluctuations provide more consistent signals in varying biological environments.
Data Presentation: Quantitative Comparison
The following tables summarize the key quality control specifications and performance metrics for this compound and a comparable alternative, Alexa Fluor 555-PEG3-NH2.
Table 1: Quality Control Specifications for Unconjugated Reagents
| Parameter | This compound (Typical) | Alexa Fluor 555-PEG3-NH2 (Typical) | Analytical Method |
| Appearance | Dark red solid | Dark red/purple solid | Visual Inspection |
| Molecular Weight | 604.70 g/mol | ~1250 g/mol (as NHS ester) | Mass Spectrometry |
| Purity | ≥90% | ≥90% | HPLC |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, water | Visual Inspection |
| Identity | Conforms to structure | Conforms to structure | ¹H NMR, Mass Spectrometry |
Table 2: Performance Characteristics of Fluorophores
| Parameter | TAMRA | Alexa Fluor 555 |
| Excitation Max (Ex) | ~555 nm | ~555 nm |
| Emission Max (Em) | ~580 nm | ~565 nm |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.3-0.5 | ~0.1 |
| Photostability | Good | Excellent |
| pH Sensitivity | Sensitive to high pH | Insensitive (pH 4-10)[1] |
Experimental Protocols
Detailed methodologies for the key quality control experiments are provided below.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the purity of the unconjugated this compound reagent.
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV-Vis or fluorescence detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound reagent in a suitable solvent (e.g., 50:50 acetonitrile/water) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Ex: 555 nm, Em: 580 nm) or UV-Vis (555 nm)
-
Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any impurities. For example:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the molecular weight of the this compound reagent.
Materials:
-
This compound sample
-
Methanol or acetonitrile (MS grade)
-
Electrospray ionization mass spectrometer (ESI-MS)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the reagent (e.g., 10 µM) in the appropriate solvent.
-
MS Analysis: Infuse the sample directly into the ESI-MS.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the theoretical molecular weight of this compound (604.70 g/mol ).
Protocol 3: Determination of Degree of Labeling (DOL)
This protocol is used to assess the performance of the reagent by quantifying its ability to label a standard protein, such as an IgG antibody.
Materials:
-
Purified IgG antibody (in an amine-free buffer like PBS)
-
TAMRA-PEG3-NHS ester (or a similar amine-reactive form)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (for purification)
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Adjust the concentration of the IgG antibody to 2-10 mg/mL in the reaction buffer.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive TAMRA reagent in DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the reactive dye to the protein solution. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, Aₘₐₓ).
-
-
Calculation of DOL:
-
Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein
-
CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For TAMRA, this is approximately 0.3.
-
ε_protein is the molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye
-
ε_dye is the molar extinction coefficient of the dye (~90,000 M⁻¹cm⁻¹ for TAMRA).
-
-
DOL: DOL = [Dye] / [Protein]
-
Mandatory Visualization
The following diagrams illustrate the quality control workflow and a typical application of this compound in bioconjugation.
References
Comparative Analysis of Fluorophore Performance
An Objective Comparison Guide to the Performance of Tamra-peg3-NH2 for Biomolecule Labeling
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label and conjugation strategy is critical for the success of fluorescence-based assays. This guide provides a comprehensive review of this compound, a fluorescent labeling reagent, and compares its performance characteristics with common alternatives. We present quantitative spectral data, detailed experimental protocols, and workflow visualizations to facilitate an informed decision-making process.
This compound is a specialized reagent comprised of three key components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorophore known for its relatively high photostability.[1][2]
-
PEG3 Linker: A three-unit polyethylene (B3416737) glycol spacer that enhances water solubility and provides spatial separation between the dye and the target molecule, minimizing steric hindrance.[3][4]
-
Amine Group (-NH2): A terminal primary amine that serves as the reactive site for conjugation, typically to activated carboxylic acids.[5]
The primary application for this compound involves its covalent attachment to molecules containing carboxyl groups (-COOH) through the formation of a stable amide bond, a reaction commonly facilitated by EDC/NHS chemistry.
While direct, comprehensive performance data for the specific this compound conjugate is limited, the spectral properties are determined by the core TAMRA fluorophore. The following table compares the key photophysical properties of TAMRA with spectrally similar, commonly used alternative fluorophores, such as Alexa Fluor 594 and Cy3B. The choice of fluorophore is often a trade-off between signal brightness (a function of both extinction coefficient and quantum yield) and photostability.
| Property | 5-TAMRA (Proxy) | Alexa Fluor 594 | Cy3B |
| Excitation Max (λex) | ~546-555 nm | ~590 nm | ~566 nm |
| Emission Max (λem) | ~565-581 nm | ~617 nm | ~578 nm |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹ | ~137,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | ~0.66 | ~0.92 |
| Key Characteristics | High photostability | Bright and photostable | Very bright and photostable |
Note: Spectral properties can be influenced by environmental factors such as solvent, pH, and the nature of the conjugated biomolecule. Alexa Fluor and Cy dyes are generally regarded as having superior brightness and photostability compared to traditional fluorophores.
Experimental Protocols and Workflows
The optimal labeling strategy depends on the available functional groups on the target biomolecule. Below are detailed protocols for two common scenarios: labeling a carboxyl group using this compound and, for comparison, labeling a primary amine using an alternative NHS-ester functionalized dye.
Protocol 1: Labeling Carboxylic Acids with this compound via EDC/NHS Chemistry
This two-step protocol is used to conjugate this compound to a target molecule (e.g., a protein with accessible aspartic or glutamic acid residues) containing a carboxyl group.
Methodology:
-
Reagent Preparation:
-
Dissolve the carboxyl-containing target molecule in an amine-free activation buffer (e.g., 0.1 M MES, pH 4.7-6.0) to a concentration of 1-10 mg/mL.
-
Immediately before use, prepare fresh stock solutions of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in the activation buffer or high-purity water/DMSO.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
-
Activation of Carboxyl Groups:
-
Add a molar excess of the EDC stock solution to the target molecule solution (a 10-fold molar excess is a common starting point).
-
Immediately add a molar excess of the NHS stock solution (e.g., a 25-fold molar excess).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation with this compound:
-
Add the this compound stock solution to the activated molecule.
-
Adjust the reaction pH to 7.2-7.5 by adding a coupling buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, ensuring protection from light.
-
-
Purification:
-
(Optional) Quench the reaction by adding hydroxylamine (B1172632) or a similar reagent.
-
Remove unreacted dye and byproducts by purifying the conjugate using size-exclusion chromatography, dialysis, or a desalting column appropriate for the size of the target molecule.
-
Below is a diagram illustrating the chemical pathway for this reaction.
Protocol 2: Alternative - Labeling Primary Amines with an NHS-Ester Dye
This is a more common and direct method for labeling biomolecules like proteins and antibodies on their primary amines (e.g., lysine (B10760008) residues). Here, we describe the protocol using a spectrally similar alternative like Alexa Fluor 594 NHS Ester.
Methodology:
-
Reagent Preparation:
-
Prepare the protein/antibody to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer such as 0.1 M sodium bicarbonate or PBS, adjusted to pH 8.0-8.5. Buffers containing primary amines (e.g., Tris) must be avoided as they will compete in the reaction.
-
Dissolve the amine-reactive NHS-ester dye in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add a 5 to 20-fold molar excess of the dye stock solution. The optimal dye-to-protein ratio should be determined experimentally.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate to remove unreacted dye and reaction byproducts. This is typically achieved using a desalting or size-exclusion chromatography column, or through dialysis.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's maximum absorbance wavelength.
-
References
Safety Operating Guide
Proper Disposal of Tamra-peg3-NH2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Tamra-peg3-NH2. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and adhere to all applicable federal, state, and local environmental regulations. The procedures outlined below are based on best practices for handling similar chemical compounds in a laboratory setting.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental compliance. This guide provides a step-by-step procedure for the safe handling and disposal of this fluorescent dye, intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to be familiar with its potential hazards by reviewing the manufacturer's Safety Data Sheet (SDS). While a specific, universally accessible SDS for this compound is not always publicly available, general safety protocols for fluorescent dyes and pegylated compounds should be strictly followed.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The disposal of this compound should be approached systematically to ensure the safety of all laboratory personnel and to maintain environmental integrity.
1. Waste Identification and Segregation:
-
Solid Waste: This category includes unused or expired this compound powder, contaminated personal protective equipment (such as gloves and wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.[1]
-
Liquid Waste: This includes solutions containing this compound, such as stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.[1] It is important to note that while some institutional guidelines may permit the disposal of dilute aqueous solutions of non-mutagenic dyes down the drain, this must be confirmed and approved by your institution's environmental health and safety (EHS) office.[1]
2. Waste Collection and Containment:
-
All waste containing this compound should be collected in a designated, leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Keep the waste container securely sealed when not in use.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Follow all institutional and regulatory procedures for waste pickup and disposal.
Experimental Protocols
While this document focuses on disposal, it is important to remember that safe handling during experimentation is the first step in minimizing waste and ensuring safety. Always work in a well-ventilated area, such as a chemical fume hood, when handling the solid form of this compound to avoid inhalation of dust. In case of accidental exposure, follow these first aid measures:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove the individual to fresh air. If breathing is difficult, provide respiratory support.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tamra-peg3-NH2
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of TAMRA-PEG3-NH2, a fluorescent dye and PEGylated compound. Adherence to these procedures is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to hazardous chemicals.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles/Glasses | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards are required.[3] |
| Face Shield | Recommended when there is a risk of splashing or aerosol generation.[2][3] | |
| Hand | Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves before use. |
| Body | Lab Coat/Gown | A lab coat or gown, preferably disposable and made of a low-permeability material, is mandatory. |
| Respiratory | Respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation. A respirator may be necessary if engineering controls are insufficient or during spill cleanup. |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are required in the laboratory. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures proper management at every stage.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store the compound in a cool, dry, and dark place, away from incompatible materials, as recommended by the supplier.
-
Ensure the container is clearly labeled.
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Before use, allow the container to reach room temperature to prevent condensation.
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Do not eat, drink, or smoke in the laboratory area.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area according to your institution's established procedures.
4. Disposal Plan:
-
All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and disposable PPE, should be considered hazardous chemical waste.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The waste container must be labeled in accordance with institutional and local regulations for hazardous chemical waste.
-
Store the sealed waste container in a designated, secure area until it is collected by the institution's environmental health and safety (EHS) department for proper disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
